2-Methyl-3-oxohexanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H46N7O18P3S |
|---|---|
Molecular Weight |
893.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxohexanethioate |
InChI |
InChI=1S/C28H46N7O18P3S/c1-5-6-16(36)15(2)27(41)57-10-9-30-18(37)7-8-31-25(40)22(39)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,5-12H2,1-4H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
OLGJBADLFLQCOO-OXXAVVHVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-3-oxohexanoyl-CoA: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted properties of 2-Methyl-3-oxohexanoyl-CoA, a β-keto acyl-coenzyme A thioester of interest in metabolic research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds and established biochemical principles to propose synthetic routes, characterize its likely properties, and place it within a biological context.
Physicochemical Properties
Table 1: Computed and Estimated Physicochemical Properties
| Property | 2-Methyl-3-oxohexanoic Acid | This compound | Data Source |
| Molecular Formula | C₇H₁₂O₃ | C₂₈H₄₆N₇O₁₈P₃S | Computed |
| Molecular Weight | 144.17 g/mol [1] | ~893.7 g/mol | Computed/Estimated |
| Appearance | - | Likely a solid[1] | Estimated |
| Storage Conditions | - | Store at -20°C to -80°C | Recommended for Acyl-CoAs |
Note: Properties for this compound are estimated based on the addition of Coenzyme A to the acyl chain and general properties of similar acyl-CoA molecules. All properties for 2-methyl-3-oxohexanoic acid are computed by PubChem.[1]
Synthesis of this compound
The synthesis of this compound can be approached via a two-stage process: first, the synthesis of the precursor carboxylic acid, 2-methyl-3-oxohexanoic acid, followed by its activation and coupling to Coenzyme A.
Experimental Protocol: Synthesis of 2-Methyl-3-oxohexanoic Acid
This protocol is adapted from the known synthesis of methyl 2-methyl-3-oxohexanoate followed by ester hydrolysis.[2][3][4]
Step 1: Synthesis of Methyl 2-methyl-3-oxohexanoate This step is based on the alkylation of methyl 3-oxohexanoate (B1246410).
-
Materials: Methyl 3-oxohexanoate, sodium hydride (NaH), iodomethane (B122720) (CH₃I), 1,2-dimethoxyethane (B42094) (DME), diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Suspend sodium hydride (1.1 equivalents) in anhydrous 1,2-dimethoxyethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of methyl 3-oxohexanoate (1.0 equivalent) in DME dropwise to the cooled suspension.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the enolate.
-
Add iodomethane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 2-methyl-3-oxohexanoate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Step 2: Hydrolysis to 2-Methyl-3-oxohexanoic Acid [2][4]
-
Materials: Methyl 2-methyl-3-oxohexanoate, sodium hydroxide (B78521) (NaOH), methanol (B129727), water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the purified methyl 2-methyl-3-oxohexanoate in a mixture of methanol and a 10% aqueous solution of NaOH.
-
Heat the mixture to reflux and maintain for 4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl.
-
Extract the acidic aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methyl-3-oxohexanoic acid.
-
Experimental Protocol: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to its Coenzyme A thioester using N,N'-carbonyldiimidazole (CDI) as an activating agent.[5][6][7][8][9][10]
-
Materials: 2-Methyl-3-oxohexanoic acid, N,N'-carbonyldiimidazole (CDI), Coenzyme A (free acid form), tetrahydrofuran (B95107) (THF, anhydrous), sodium bicarbonate (NaHCO₃), diethyl ether.
-
Procedure:
-
Dissolve 2-methyl-3-oxohexanoic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Add CDI (1.1 equivalents) in one portion and stir the mixture at room temperature for 1 hour, or until gas evolution ceases, indicating the formation of the acyl-imidazolide.
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a saturated aqueous solution of NaHCO₃.
-
Slowly add the THF solution of the activated acid to the aqueous Coenzyme A solution with vigorous stirring.
-
Stir the biphasic mixture at room temperature for 4-6 hours.
-
After the reaction, wash the mixture with diethyl ether to remove any unreacted starting materials and byproducts.
-
Acidify the aqueous layer to pH ~3-4 with dilute HCl.
-
Purify the this compound from the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
Putative Biosynthetic Pathway
This compound is not a common metabolite but is hypothesized to be an intermediate in a modified β-oxidation reversal pathway, potentially involved in the metabolism of branched-chain fatty acids or the anabolic use of propionate. The proposed pathway begins with the condensation of propionyl-CoA and butyryl-CoA.
References
- 1. 2-Methyl-3-oxohexanoic acid | C7H12O3 | CID 17886029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
The Metabolic Crossroads of 2-Methyl-Branched Acyl-CoAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct metabolic function of 2-Methyl-3-oxohexanoyl-CoA remains to be fully elucidated in canonical pathways, its structural characteristics place it at the intersection of crucial metabolic routes, particularly the degradation of branched-chain amino acids and novel anabolic pathways. This technical guide provides an in-depth exploration of the well-established isoleucine degradation pathway, which features structurally related 2-methyl-branched acyl-CoA intermediates. Additionally, this document delves into the recently discovered anabolic pathway involving the condensation of propionyl-CoA to form trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), a significant finding in three-carbon metabolism. This guide offers detailed metabolic maps, summaries of quantitative data, and comprehensive experimental protocols for the analysis of these key metabolites, providing a valuable resource for researchers in metabolism, drug discovery, and diagnostics.
The Isoleucine Degradation Pathway: A Prime Example of 2-Methyl-Branched Acyl-CoA Metabolism
The catabolism of the essential amino acid L-isoleucine is a multi-step process that occurs predominantly in extra-hepatic tissues, such as muscle.[1] This pathway is a critical source of energy, yielding both acetyl-CoA and propionyl-CoA.[1] The intermediates in this pathway bear a structural resemblance to this compound, making its study essential for understanding the broader context of 2-methyl-branched acyl-CoA metabolism.
The breakdown of L-isoleucine begins with its transamination to 2-keto-3-methyl-valerate, followed by oxidative decarboxylation to 2-methylbutanoyl-CoA.[2] This intermediate then enters a four-step β-oxidation-like sequence:
-
Dehydrogenation: 2-methylbutanoyl-CoA is oxidized to (E)-2-methylcrotonoyl-CoA.[2]
-
Hydration: The addition of a water molecule yields 2-methyl-3-hydroxybutyryl-CoA.[2]
-
Dehydrogenation: This intermediate is then oxidized to 2-methylacetoacetyl-CoA.[2]
-
Thiolysis: The final step involves the cleavage of 2-methylacetoacetyl-CoA to produce acetyl-CoA and propionyl-CoA.[2]
The acetyl-CoA can enter the citric acid cycle for energy production or be used for fatty acid synthesis, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate.[1]
Metabolic Pathway of Isoleucine Degradation
Enzymes of the Isoleucine Degradation Pathway and Associated Deficiencies
| Enzyme | Gene | Intermediate | Clinical Significance of Deficiency |
| Branched-chain amino acid aminotransferase | BCAT1/2 | L-Isoleucine | Hypervalinemia and hyperleucine-isoleucinemia |
| Branched-chain α-keto acid dehydrogenase complex | BCKDHA/B, DBT | 2-Keto-3-methyl-valerate | Maple Syrup Urine Disease (MSUD) |
| 2-Methylacyl-CoA dehydrogenase | ACADSB | 2-Methylbutanoyl-CoA | 2-Methylbutyrylglycinuria |
| 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase | HADH2 | 2-Methyl-3-hydroxybutyryl-CoA | 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD)[3][4] |
A Novel Anabolic Pathway: Synthesis of trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA) from Propionyl-CoA
Recent research has uncovered a previously unknown anabolic pathway for three-carbon units in mammals, involving the condensation of two propionyl-CoA molecules to form a six-carbon compound, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA).[5][6] This discovery challenges the long-held view that propionyl-CoA's primary fate is its conversion to succinyl-CoA for anaplerosis of the citric acid cycle.[7]
This novel pathway has been confirmed in vivo in various murine tissues, including the heart and kidney, and ex vivo in human myocardial tissue.[6][8] While the complete enzymatic machinery driving this condensation reaction is still under investigation, its existence points to a new dimension of propionate (B1217596) metabolism.[5] This pathway may be particularly relevant in conditions of high propionate levels, such as in patients with propionic acidemia.[7]
Logical Flow of 2M2PE-CoA Synthesis
Experimental Protocols
Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.
Sample Preparation (from cell culture or tissues):
-
Extraction: Homogenize cell pellets or pulverized tissue in a cold extraction solution of acetonitrile/methanol/water (2:2:1 v/v/v).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis, such as 5% sulfosalicylic acid (SSA).
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Acquity HSS T3, 150 × 2.1 mm, 1.8 µm) is commonly used.[9]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is employed to separate the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA of interest.
-
Stable Isotope Tracing of Propionyl-CoA Metabolism
Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors.
Experimental Workflow:
-
Labeling: Incubate cells or infuse animals with a stable isotope-labeled precursor, such as [¹³C₃]-propionate or [U-¹³C]-valine.
-
Sample Collection: Collect tissues or cells at various time points.
-
Metabolite Extraction: Perform acyl-CoA extraction as described in section 3.1.
-
LC-MS Analysis: Analyze the extracts by LC-MS to determine the incorporation of the stable isotope into downstream metabolites like propionyl-CoA and 2M2PE-CoA.
-
Data Analysis: Calculate the percentage of enrichment of the labeled isotopologues to quantify the flux through the metabolic pathway.
Workflow for Stable Isotope Tracing
Quantitative Data Summary
The following table summarizes representative quantitative data related to propionyl-CoA metabolism from studies in a mouse model of propionic acidemia (Pcca−/−(A138T)).
| Tissue | Propionyl-CoA Level (Relative Abundance) | Succinyl-CoA Level (Relative Abundance) | Reference |
| Liver | Significantly Increased in PA model | No significant change | [10] |
| Heart | Significantly Increased in PA model | No significant change | [10] |
| Kidney | Significantly Increased in PA model | Significantly Decreased in PA model | [10] |
| Brain | Significantly Increased in PA model | No significant change | [10] |
*PA: Propionic Acidemia
Conclusion and Future Directions
The metabolism of 2-methyl-branched acyl-CoAs is a complex and dynamic field of study. While the specific role of this compound is yet to be defined, the detailed understanding of the isoleucine degradation pathway provides a robust framework for investigating this class of molecules. Furthermore, the recent discovery of an anabolic pathway for propionyl-CoA to 2M2PE-CoA opens up new avenues of research into carbon metabolism and its dysregulation in disease.
Future research should focus on:
-
The definitive identification of the enzymes responsible for the condensation of propionyl-CoA to 2M2PE-CoA.
-
Investigating the potential for this compound to be an intermediate in off-shoot or alternative metabolic pathways, particularly under pathological conditions.
-
Developing targeted therapies for metabolic disorders by modulating the activity of enzymes in these pathways.
The experimental protocols and metabolic maps provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing our understanding of these critical metabolic networks.
References
- 1. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.org [iomcworld.org]
- 5. biorxiv.org [biorxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
An In-depth Technical Guide to the Enzymatic Metabolism of 2-Methyl-3-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolism of branched-chain acyl-CoA molecules is a critical area of study for understanding various metabolic pathways and developing therapeutic interventions for related disorders. This technical guide focuses on the enzymatic metabolism of 2-Methyl-3-oxohexanoyl-CoA, a six-carbon branched-chain ketoacyl-CoA. While no enzyme has been definitively identified to specifically metabolize this substrate, evidence strongly suggests that mitochondrial acetoacetyl-CoA thiolase (ACAT1), a key enzyme in isoleucine and ketone body metabolism, is the most probable candidate due to its known substrate promiscuity. This document provides a comprehensive overview of ACAT1, including its kinetic properties with related substrates, detailed experimental protocols for its study, and the metabolic context in which it operates.
Primary Candidate Enzyme: Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1)
Mitochondrial acetoacetyl-CoA thiolase (ACAT1), also known as T2, is a ubiquitous enzyme that plays a crucial role in the final step of both ketone body utilization (ketolysis) and the degradation of the amino acid isoleucine.[1][2] In the context of isoleucine catabolism, ACAT1 catalyzes the thiolytic cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[1] Given the structural similarity between 2-methylacetoacetyl-CoA (a C4-ketoacyl-CoA) and this compound (a C6-ketoacyl-CoA), it is highly probable that ACAT1 can also recognize and metabolize the latter.
ACAT1 is known to be activated by potassium ions, which cause a structural change in the active site loop, and it is unique among thiolases for its ability to utilize 2-methyl-branched acetoacetyl-CoA as a substrate.[3][4]
Quantitative Data on ACAT1 Activity
While specific kinetic data for ACAT1 with this compound is not available in the literature, data for its known substrates provide a baseline for comparison and experimental design. Kinetic studies have shown that ACAT1 can degrade acetoacetyl-CoA and 2-methylacetoacetyl-CoA with similar catalytic efficiencies.[4] The turnover numbers for both substrates increase approximately 3-fold in the presence of 40 mM KCl.[4]
| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Acetoacetyl-CoA | 46 ± 14 | 36.14 | 39 ± 3 | 8.5 x 10⁵ | [5][6] |
| Oleoyl-CoA | - | - | - | - | [7] |
Note: The V_max_ for acetoacetyl-CoA was reported in a study on ulcerative colitis, where the control group value is cited.[5] The k_cat_ and K_m_ values were obtained from a separate study.[6] Kinetic parameters for oleoyl-CoA are mentioned as hyperbolic but specific values are not provided in the abstract.[7]
Metabolic Pathway Context: Isoleucine Catabolism
The metabolism of this compound is likely to occur within the context of branched-chain amino acid degradation, specifically the isoleucine catabolic pathway. This pathway breaks down isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
Experimental Protocols
This section outlines the key experimental procedures required to investigate the metabolism of this compound by ACAT1.
Synthesis of this compound
As this compound is not readily commercially available, chemical synthesis is required. A common method for synthesizing acyl-CoA thioesters involves the activation of the corresponding carboxylic acid (2-methyl-3-oxohexanoic acid) to an N-hydroxysuccinimide (NHS) ester, followed by reaction with coenzyme A.
Protocol:
-
Synthesis of 2-methyl-3-oxohexanoic acid: This can be achieved through various organic synthesis routes, for example, via a Mannich reaction of 1,3-cyclohexanedione (B196179) followed by hydrogenolysis and aromatization.[8]
-
Activation to NHS ester: React 2-methyl-3-oxohexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Thioesterification with Coenzyme A: The purified NHS ester is then reacted with the lithium salt of coenzyme A in a suitable buffer system (e.g., sodium bicarbonate buffer, pH 8.0) to yield this compound.
-
Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Expression and Purification of Recombinant Human ACAT1
To obtain a pure and active enzyme for kinetic studies, recombinant expression and purification of human ACAT1 is recommended. Expression in human embryonic kidney (HEK) 293 cells has been shown to yield significantly higher protein levels compared to other systems.[9]
Protocol:
-
Gene Cloning and Plasmid Construction: The cDNA of human ACAT1 (NCBI reference sequence NM_000019) is cloned into a mammalian expression vector with appropriate tags for purification (e.g., an N-terminal His-tag and a C-terminal FLAG-tag).[9]
-
Cell Culture and Transfection: HEK293F cells are cultured in a suitable medium and transfected with the expression plasmid using a transfection reagent like polyethyleneimine (PEI).
-
Cell Lysis and Membrane Solubilization: After 48 hours of expression, cells are harvested, resuspended in a buffer containing protease inhibitors, and sonicated. The membrane fraction is then solubilized using a detergent such as 1% (w/v) GDN or 2.5% CHAPS.[9]
-
Affinity Chromatography: The solubilized protein is first purified using a His-tag affinity resin (e.g., His.Bind resin). The protein is eluted with a buffer containing imidazole.[9]
-
Second Affinity Chromatography: Further purification is achieved using an anti-FLAG antibody affinity column. The enzyme is eluted with a buffer containing a FLAG peptide.[9]
-
Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography (e.g., Superose 6 column) to obtain a homogenous protein preparation. The protein is stored in a buffer containing a mild detergent (e.g., 0.02% GDN or 1% CHAPS).
Continuous Spectrophotometric Assay for ACAT1 Activity
The thiolytic cleavage of a 3-ketoacyl-CoA by ACAT1 can be monitored continuously in a coupled spectrophotometric assay. The assay measures the decrease in absorbance at 303 nm, which corresponds to the disappearance of the Mg²⁺-enolate complex of the 3-ketoacyl-CoA substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 8.2)
-
25 mM MgCl₂
-
90 µM Coenzyme A (CoASH)
-
Varying concentrations of the substrate (this compound)
-
-
Pre-incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Start the reaction by adding a small volume of the purified ACAT1 enzyme.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 303 nm (ε = 16.5 mM⁻¹cm⁻¹ for the acetoacetyl-CoA-Mg²⁺ complex) over time using a UV-visible spectrophotometer.[6]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for investigating the metabolism of this compound by ACAT1.
Conclusion
While direct evidence for the enzymatic metabolism of this compound is currently lacking, the substrate promiscuity of mitochondrial acetoacetyl-CoA thiolase (ACAT1) makes it the most plausible candidate for this reaction. This technical guide provides the necessary background, quantitative data on related substrates, and detailed experimental protocols to enable researchers to investigate this hypothesis. The successful elucidation of this metabolic step will contribute to a more complete understanding of branched-chain fatty acid and amino acid metabolism, and may open new avenues for the development of therapeutics targeting metabolic disorders.
References
- 1. ACAT1 | Rupa Health [rupahealth.com]
- 2. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT1 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) purified to essential homogeneity utilizes cholesterol in mixed micelles or in vesicles in a highly cooperative manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]
- 8. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 2-Methyl-3-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-oxohexanoyl-Coenzyme A (CoA) is a short-chain acyl-CoA thioester that plays a role in the metabolism of branched-chain fatty acids. Its chemical formula is C₂₈H₄₆N₇O₁₈P₃S. This technical guide provides a comprehensive overview of the chemical structure, formula, and the metabolic pathway in which 2-Methyl-3-oxohexanoyl-CoA is an intermediate. The document is intended for researchers, scientists, and professionals in drug development who are interested in the intricacies of fatty acid metabolism and its potential therapeutic implications.
Chemical Structure and Formula
This compound is a complex molecule composed of a 2-methyl-3-oxohexanoic acid moiety linked to Coenzyme A via a thioester bond.
Chemical Formula: C₂₈H₄₆N₇O₁₈P₃S
2D Structure:
Figure 1: 2D chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 893.69 g/mol | MedchemExpress[1] |
| XlogP | -4.4 | PubChem |
| Monoisotopic Mass | 893.1833 Da | PubChem |
Metabolic Significance: Peroxisomal α-Oxidation of 3-Methyl-Branched Fatty Acids
This compound is an intermediate in the peroxisomal α-oxidation pathway. This metabolic process is crucial for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, which is derived from the diet, particularly from dairy products, animal fats, and some fish. The presence of a methyl group on the β-carbon of these fatty acids prevents their breakdown through the more common β-oxidation pathway.
The α-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid. This process occurs within the peroxisomes and is essential for preventing the accumulation of toxic levels of branched-chain fatty acids. Deficiencies in this pathway can lead to serious neurological disorders, such as Refsum's disease.
The key steps of this pathway leading to the formation of a 2-methyl-branched fatty acyl-CoA, which can then undergo further metabolism, are outlined below.
Signaling Pathway Diagram: Peroxisomal α-Oxidation
The following diagram illustrates the enzymatic steps involved in the peroxisomal α-oxidation of a 3-methyl-branched fatty acid, leading to a substrate for β-oxidation.
Caption: Peroxisomal α-oxidation of 3-methyl-branched fatty acids.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely available in the public domain. However, general methods for the analysis of acyl-CoA compounds can be adapted for this specific molecule.
General Protocol for the Analysis of Acyl-CoAs by HPLC-MS/MS
This protocol provides a general framework for the detection and quantification of acyl-CoA species, which can be optimized for this compound.
1. Sample Preparation (from tissues or cells):
-
Homogenize the biological sample in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture).
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
The supernatant may be further purified using solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
2. HPLC Separation:
-
Utilize a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The gradient will separate the acyl-CoAs based on their hydrophobicity.
3. Mass Spectrometry Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation.
4. Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the analyte to that of a known concentration of an internal standard (ideally, a stable isotope-labeled version of the molecule).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of acyl-CoAs from biological samples.
Caption: General workflow for acyl-CoA analysis.
Conclusion
This compound is a key, albeit transient, intermediate in the essential metabolic pathway of peroxisomal α-oxidation. Understanding its role and the enzymes that process it is critical for elucidating the mechanisms of branched-chain fatty acid metabolism and the pathophysiology of related metabolic disorders. While specific experimental data on this molecule is sparse, the information provided in this guide on its chemical nature and metabolic context serves as a valuable resource for researchers and clinicians. Further investigation into the kinetics of the enzymes that metabolize this compound and the development of specific assays for its detection will be crucial for advancing our understanding of its biological significance and potential as a therapeutic target.
References
The Anabolic Role of 2-Methyl-3-oxohexanoyl-CoA in Lipid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the emerging role of 2-Methyl-3-oxohexanoyl-CoA in lipid biosynthesis. While not a canonical intermediate in de novo fatty acid synthesis, this molecule is positioned at a critical juncture between propionate (B1217596) metabolism, branched-chain amino acid catabolism, and the synthesis of specialized lipids. This document details the biosynthetic pathway, key enzymatic players, and the broader implications for cellular metabolism and disease. Experimental protocols for the investigation of this pathway and its intermediates are provided, alongside quantitative data and visual representations of the core concepts to facilitate further research and drug development efforts in this area.
Introduction
Conventional lipid biosynthesis primarily utilizes acetyl-CoA as the foundational two-carbon building block for the synthesis of straight-chain fatty acids. However, a growing body of evidence highlights the importance of alternative pathways that introduce structural diversity into the lipidome. One such pathway involves the anabolic metabolism of propionyl-CoA, a three-carbon short-chain fatty acyl-CoA derived from the catabolism of branched-chain amino acids (BCAAs) such as valine and isoleucine, odd-chain fatty acids, and cholesterol.[1][2] A key, yet under-investigated, intermediate in this pathway is this compound. Its formation represents a significant deviation from the canonical fatty acid synthesis and beta-oxidation pathways, leading to the production of 2-methyl-branched-chain fatty acids.
These branched-chain fatty acids are not merely structural variants; they possess unique physicochemical properties that can influence membrane fluidity, signaling processes, and metabolic regulation.[3] Dysregulation of BCAA metabolism and the accumulation of related intermediates have been linked to metabolic diseases such as insulin (B600854) resistance and diabetes, making the enzymes and pathways involved in this compound metabolism potential therapeutic targets.[4]
This guide will delve into the technical details of the biosynthesis and potential roles of this compound, providing researchers with the foundational knowledge and practical methodologies to explore this intriguing area of lipid metabolism.
Biosynthesis of this compound
The synthesis of this compound is initiated by the condensation of two molecules of propionyl-CoA. This process is analogous to the initial step of ketogenesis where two acetyl-CoA molecules condense. The proposed pathway involves a series of enzymatic reactions, starting with a specialized condensing enzyme and followed by reduction and hydration steps that mirror, but are distinct from, the canonical fatty acid synthesis cycle.
Key Enzymes and Reactions
The central enzyme in the initiation of this pathway is a propionyl-CoA condensing enzyme , which is a type of β-ketoacyl-CoA synthase. An enzyme with this activity has been purified and characterized from the mitochondria of the parasitic nematode Ascaris suum, which is known for its production of 2-methyl-branched-chain fatty acids.[5] This enzyme preferentially catalyzes the condensation of two propionyl-CoA units over the condensation of acetyl-CoA with propionyl-CoA or two acetyl-CoA units.[5]
The proposed biosynthetic pathway is as follows:
-
Condensation: Two molecules of propionyl-CoA are condensed by a propionyl-CoA condensing enzyme to form 2-methyl-3-oxopentanoyl-CoA . This reaction is a Claisen condensation. While the direct product of two propionyl-CoAs would be 2-methyl-3-oxopentanoyl-CoA, for the formation of this compound, it is hypothesized that a propionyl-CoA condenses with a butyryl-CoA. However, the primary focus of existing research has been on the self-condensation of propionyl-CoA.
-
Reduction: The keto group at the C3 position of this compound is then reduced by a β-ketoacyl-CoA reductase to form 2-methyl-3-hydroxyhexanoyl-CoA . This reaction requires a reducing equivalent, typically NADPH.
-
Dehydration: The resulting hydroxyl group is removed by a 3-hydroxyacyl-CoA dehydratase to yield an unsaturated intermediate, likely trans-2-methyl-2-hexenoyl-CoA .
-
Reduction: Finally, the double bond is reduced by an enoyl-CoA reductase to produce the saturated 2-methylhexanoyl-CoA , which can then be incorporated into complex lipids.
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of 2-methylhexanoyl-CoA.
Quantitative Data
Quantitative data for the intermediates of the anabolic propionate pathway are still emerging. The majority of available data focuses on the precursor, propionyl-CoA, and the downstream unsaturated product, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), which results from the condensation of two propionyl-CoA molecules.
Table 1: Kinetic Parameters of Propionyl-CoA Condensing Enzyme from Ascaris suum Mitochondria
| Substrate | Specific Activity (μmol/min/mg protein) | Reference |
| Propionyl-CoA | 3.4 | [5] |
| Acetyl-CoA | < 0.3 | [5] |
| Acetoacetyl-CoA (thiolysis) | 13.8 | [5] |
Table 2: Cellular Concentrations of Propionyl-CoA in Hepatocytes
| Condition | Propionyl-CoA Concentration (μM) | Reference |
| Baseline Metabolic State | 2.5 - 27 | [6] |
| Catabolic State | 25 - 60 | [6] |
Note: Data for this compound is currently not available in the literature. The values for propionyl-CoA are provided to give context to the precursor pool size.
Experimental Protocols
Assay for Propionyl-CoA Condensing Enzyme Activity
This protocol is adapted from the methods used for the characterization of the Ascaris suum enzyme.[5]
Objective: To measure the rate of condensation of propionyl-CoA.
Principle: The activity of the condensing enzyme is measured by monitoring the CoA-dependent cleavage of the product, 2-methyl-3-oxopentanoyl-CoA, by a coupled reaction with a thiolase, which releases propionyl-CoA and free CoA. The release of CoA is monitored spectrophotometrically by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm. Due to the unavailability of a commercial this compound standard, this assay focuses on the condensation of two propionyl-CoA molecules.
Materials:
-
Purified propionyl-CoA condensing enzyme
-
Propionyl-CoA solution (10 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
DTNB solution (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.4)
-
100 µL of 10 mM propionyl-CoA
-
50 µL of 10 mM DTNB
-
-
Incubate the mixture at 30°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of the purified enzyme solution.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).
Logical Workflow for the Assay:
Caption: Workflow for the propionyl-CoA condensing enzyme assay.
Quantification of this compound by LC-MS/MS
Objective: To quantify the levels of this compound in biological samples.
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of short-chain acyl-CoAs. A stable isotope-labeled internal standard is used for accurate quantification.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Acetonitrile
-
Formic acid
-
This compound standard (requires custom synthesis)
-
¹³C-labeled internal standard (e.g., ¹³C₃-propionyl-CoA)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Extraction:
-
Homogenize the tissue or lyse the cells in a cold extraction buffer (e.g., 80% methanol).
-
Add the internal standard.
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant.
-
-
LC Separation:
-
Inject the extracted sample onto a C18 column.
-
Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile).
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined empirically with the synthesized standard.
-
-
Quantification:
-
Generate a standard curve using the synthesized this compound standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.
-
Logical Workflow for LC-MS/MS Analysis:
Caption: Workflow for the quantification of this compound.
Signaling Pathways and Regulation
The regulatory mechanisms governing the anabolic utilization of propionyl-CoA are not yet well-defined. However, it is plausible that the pathway is regulated by the availability of its primary substrate, propionyl-CoA, which is in turn influenced by the catabolism of BCAAs and odd-chain fatty acids.
Logical Relationship Diagram:
Caption: Factors influencing the flux through the anabolic propionate pathway.
Conclusion and Future Directions
The study of this compound and the anabolic propionate pathway is a nascent field with significant potential to reshape our understanding of lipid diversity and its role in health and disease. While much of the foundational work has been laid in model organisms, the translation of these findings to mammalian systems, particularly in the context of metabolic disorders, is a critical next step.
Future research should focus on:
-
The identification and characterization of the mammalian enzymes responsible for the synthesis of this compound.
-
The development of robust and validated methods for the quantification of this and related metabolites in a variety of biological samples.
-
The elucidation of the signaling pathways that regulate this anabolic route.
-
The investigation of the functional consequences of incorporating 2-methyl-branched-chain fatty acids into complex lipids.
A deeper understanding of this pathway will undoubtedly open new avenues for the development of novel diagnostics and therapeutics for a range of metabolic diseases.
References
- 1. escholarship.org [escholarship.org]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Propionyl-CoA condensing enzyme from Ascaris muscle mitochondria. I. Isolation and characterization of multiple forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Cellular Compartmentalization of 2-Methyl-3-oxohexanoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the branched-chain amino acid isoleucine is a critical metabolic pathway with implications in cellular energy homeostasis and disease. A key intermediate in this pathway is 2-Methyl-3-oxohexanoyl-CoA. Understanding the precise subcellular localization of the enzymes responsible for its metabolism is paramount for elucidating regulatory mechanisms and identifying potential therapeutic targets. This technical guide provides a comprehensive overview of the subcellular localization of this compound metabolism, focusing on the primary enzymatic players and the experimental methodologies used to determine their cellular address. The evidence overwhelmingly points to the mitochondrion as the principal site for this metabolic process.
Introduction to Isoleucine Catabolism and this compound
The breakdown of isoleucine, an essential amino acid, occurs through a series of enzymatic reactions to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1] The initial steps of this pathway, shared with other branched-chain amino acids (BCAAs), involve transamination followed by oxidative decarboxylation.[1] The subsequent specific degradation of the isoleucine backbone involves a β-oxidation-like process. Within this cascade, this compound is a crucial, albeit transient, intermediate. The enzyme responsible for the next step in the pathway is 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10), which catalyzes the conversion of 2-methyl-3-hydroxybutyryl-CoA.[2] Given the structural similarity and position in the pathway, the localization of this and other associated enzymes provides a clear indication of the subcellular site of this compound metabolism.
Subcellular Localization: The Central Role of the Mitochondria
A substantial body of evidence from proteomic studies, subcellular fractionation, and immunofluorescence microscopy has firmly established that the catabolism of branched-chain amino acids, including the metabolic steps involving this compound, predominantly occurs within the mitochondria .[3]
The key enzyme in the vicinity of this compound metabolism, 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) , is consistently identified as a mitochondrial protein.[3][4][5][6] This homotetrameric multifunctional enzyme is encoded by the HSD17B10 gene and is imported into the mitochondrial matrix where it carries out its catalytic functions.[5][7] While the initial transamination of isoleucine can occur in the cytoplasm, particularly in skeletal muscle, the subsequent irreversible oxidative decarboxylation and the β-oxidation-like steps are confined to the mitochondrial matrix.
A proteomics study focusing on colorectal cancer identified the downregulation of several proteins in the valine, leucine, and isoleucine degradation pathway, including hydroxyacyl-coenzyme A dehydrogenase, mitochondrial (HCDH), further supporting the mitochondrial localization of this pathway.[3]
Quantitative Data on Enzyme Distribution
While qualitative evidence for mitochondrial localization is abundant, precise quantitative data on the distribution of all enzymes in the isoleucine catabolic pathway across different subcellular compartments is less readily available in a consolidated format. However, subcellular fractionation followed by western blotting for specific enzymes like HSD17B10 consistently shows the vast majority of the protein residing in the mitochondrial fraction.
| Enzyme/Protein | Primary Subcellular Localization | Supporting Evidence |
| Branched-chain aminotransferase (BCAT) | Cytosol and Mitochondria | Varies by isoform and tissue |
| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Mitochondria (inner membrane-associated) | Well-established |
| Acyl-CoA dehydrogenases (e.g., ACADS) | Mitochondria | [1][8] |
| Enoyl-CoA hydratase | Mitochondria | Core enzyme of β-oxidation |
| 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) | Mitochondria | [3][4][5][6] |
| Methylacyl-CoA racemase | Mitochondria and Peroxisomes | Dual localization |
| Propionyl-CoA carboxylase | Mitochondria | Well-established |
Experimental Protocols for Determining Subcellular Localization
The determination of the subcellular localization of enzymes involved in this compound metabolism relies on a combination of well-established cell biology and biochemical techniques.
Subcellular Fractionation
This technique is a cornerstone for isolating specific organelles from cells or tissues. The general principle involves gentle cell lysis followed by a series of centrifugation steps at increasing speeds to pellet different cellular components based on their size and density.
Detailed Protocol for Isolation of Mitochondrial, Cytosolic, and Nuclear Fractions:
Materials:
-
Cell culture or tissue sample
-
Fractionation Buffer (e.g., containing sucrose, MOPS, and protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Bradford assay reagents for protein quantification
-
Antibodies for marker proteins (e.g., COX IV for mitochondria, GAPDH for cytosol, Histone H3 for nucleus)
Procedure:
-
Cell Harvesting: Harvest cells by scraping and wash with ice-cold PBS. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer and incubate on ice for 20 minutes to allow the cells to swell.
-
Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer.[5] The goal is to rupture the plasma membrane while leaving organelle membranes intact. Monitor cell lysis under a microscope.
-
Isolation of Nuclei: Centrifuge the homogenate at a low speed (e.g., 720 x g) for 5 minutes at 4°C. The pellet contains the nuclei.[5]
-
Isolation of Mitochondria: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction.[5]
-
Isolation of Cytosol: The supernatant from the previous step is the cytosolic fraction.
-
Washing and Purity Assessment: Wash the nuclear and mitochondrial pellets with fractionation buffer to minimize cross-contamination.
-
Protein Quantification and Analysis: Determine the protein concentration of each fraction using a Bradford assay. Analyze the purity of the fractions by Western blotting using antibodies against well-established marker proteins for each compartment.[9]
Immunofluorescence Microscopy
This technique allows for the visualization of the specific location of a protein within intact cells.
Detailed Protocol for Immunofluorescence Staining of HSD17B10:
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
Primary antibody against HSD17B10
-
Fluorescently labeled secondary antibody
-
Mitochondrial marker (e.g., MitoTracker dye)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to enter the cell.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against HSD17B10 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: If desired, co-stain with a mitochondrial marker like MitoTracker prior to fixation and with DAPI to visualize the nuclei after the secondary antibody step.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides using an antifade mounting medium.
-
Microscopy: Visualize the stained cells using a fluorescence or confocal microscope. Co-localization of the HSD17B10 signal with the mitochondrial marker confirms its mitochondrial localization.[10]
Signaling Pathways and Logical Relationships
The metabolism of this compound is intricately linked to the overall energy status of the cell and is regulated by substrate availability and the demand for ATP. The pathway is a part of the larger network of branched-chain amino acid catabolism, which is known to be influenced by hormonal signals such as insulin (B600854) and glucagon, and cellular energy sensors like AMPK.
Visualizations
Caption: Workflow for isolating subcellular fractions.
Caption: Workflow for immunofluorescence localization.
Caption: Key steps of isoleucine catabolism occur in the mitochondria.
Conclusion
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular fractionation protocol [abcam.com]
- 6. SIK2 mediated mitochondrial homeostasis in spinal cord injury: modulating oxidative stress and the AIM2 inflammasome via CRTC1/CREB signaling | springermedizin.de [springermedizin.de]
- 7. gladstone.org [gladstone.org]
- 8. The Mitochondrial Enzyme 17βHSD10 Modulates Ischemic and Amyloid-β-Induced Stress in Primary Mouse Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analysis of 2-Methyl-3-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-oxohexanoyl-CoA is a crucial intermediate in the metabolism of branched-chain amino acids and fatty acids. Accurate and sensitive quantification of this and other short-chain acyl-CoAs is essential for understanding various metabolic pathways and their deregulation in disease states. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.
Analytical Techniques
The analysis of short-chain acyl-CoAs like this compound presents challenges due to their low abundance, inherent instability, and the complexity of biological matrices. LC-MS/MS has emerged as the most suitable technique due to its high sensitivity, specificity, and ability to quantify multiple analytes in a single run.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of this compound. It involves the separation of the analyte from other sample components by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer. The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for accurate quantification even in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less sensitive and specific than LC-MS/MS, HPLC-UV can be used for the analysis of acyl-CoAs. The CoA moiety has a characteristic UV absorbance at 260 nm, which allows for detection. However, this method may suffer from interferences from other UV-absorbing compounds in the sample.
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be used for the analysis of charged molecules like acyl-CoAs. When coupled with UV or mass spectrometry detection, it can be a powerful tool for separating complex mixtures of acyl-CoAs.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound in biological samples. Optimization of these protocols may be necessary depending on the specific sample type and instrumentation.
Protocol 1: Sample Preparation from Tissues (e.g., Liver, Muscle)
Objective: To extract short-chain acyl-CoAs from tissue samples for LC-MS/MS analysis.
Materials:
-
Frozen tissue sample
-
Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning solution (e.g., methanol)
-
SPE equilibration solution (e.g., water)
-
SPE wash solution (e.g., 2% formic acid in water)
-
SPE elution buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in methanol (B129727)/water)
-
Centrifuge
-
Homogenizer
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately add the tissue to a pre-chilled tube containing 500 µL of ice-cold 10% TCA or PCA and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Elute the acyl-CoAs with 1 mL of elution buffer.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Objective: To separate and quantify this compound using LC-MS/MS.
Instrumentation:
-
UHPLC or HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Parameters (Example):
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]⁺ of this compound (exact mass to be determined based on the specific molecule).
-
Product Ions (Q3): Common fragment ions for acyl-CoAs are the adenosine (B11128) diphosphate (B83284) fragment (m/z 428) and the phosphopantetheine fragment. A specific product ion for the acyl portion should also be monitored.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of short-chain acyl-CoAs using LC-MS/MS. These values can be used as a reference for the expected performance of an assay for this compound.
Table 1: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Short-Chain Acyl-CoA Analysis.
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 1.7-3.5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of short-chain acyl-CoAs |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+H]⁺ |
| Common Product Ions | m/z 428 (Adenosine diphosphate fragment), Neutral loss of 507 Da |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Representative Quantitative Performance Data for Short-Chain Acyl-CoA Analysis by LC-MS/MS.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Acetyl-CoA | ~0.1-1 pmol | ~0.5-5 pmol | 0.5 - 500 pmol | 85-110 | Generic Data |
| Propionyl-CoA | ~0.1-1 pmol | ~0.5-5 pmol | 0.5 - 500 pmol | 85-110 | Generic Data |
| Butyryl-CoA | ~0.1-1 pmol | ~0.5-5 pmol | 0.5 - 500 pmol | 85-110 | Generic Data |
| This compound (Estimated) | ~0.2-2 pmol | ~1-10 pmol | 1 - 1000 pmol | 80-115 | Estimated |
Note: The values for this compound are estimated based on data for structurally similar short-chain acyl-CoAs. Actual values should be determined experimentally.
Visualizations
Putative Metabolic Pathway of this compound
The exact metabolic pathway of this compound is not definitively established in the literature. However, based on its structure, it is hypothesized to be an intermediate in the catabolism of branched-chain amino acids, similar to the degradation of isoleucine. The following diagram illustrates a putative pathway.[1][2]
Caption: Putative metabolic pathway of this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: General experimental workflow for acyl-CoA analysis.
References
Application Note: Quantification of 2-Methyl-3-oxohexanoyl-CoA in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-3-oxohexanoyl-CoA is a short-chain acyl-coenzyme A (CoA) derivative that is emerging as a molecule of interest in metabolic studies. While its precise biological roles are still under investigation, its structural similarity to other acyl-CoAs involved in fatty acid metabolism and amino acid catabolism suggests its potential involvement in cellular energy homeostasis and signaling. Accurate quantification of this compound in various biological matrices is crucial for understanding its metabolic pathways, function, and potential as a biomarker in health and disease. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Putative Metabolic Pathway
This compound is hypothesized to be an intermediate in branched-chain fatty acid metabolism or amino acid catabolism. Its formation may occur through the condensation of propionyl-CoA and butyryl-CoA, or via the degradation of isoleucine. The pathway likely involves several enzymatic steps, and its dysregulation could be associated with metabolic disorders.
Caption: Putative metabolic pathway of this compound.
Principle of the Method
This method utilizes liquid chromatography to separate this compound from other metabolites in a biological sample extract. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Experimental Protocol
Materials and Reagents
-
This compound standard (for calibration curve)
-
Internal Standard (IS): [¹³C₃]-2-Methyl-3-oxohexanoyl-CoA or a structurally similar stable isotope-labeled acyl-CoA
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation Workflow
Caption: Experimental workflow for sample preparation.
Detailed Protocol
-
Sample Collection and Homogenization:
-
Collect tissue samples and immediately freeze in liquid nitrogen. For cultured cells, wash with ice-cold PBS and scrape.
-
Homogenize the frozen tissue powder or cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 1M perchloric acid (PCA).
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard (e.g., 10 µL of 1 µg/mL [¹³C₃]-2-Methyl-3-oxohexanoyl-CoA) to the homogenate.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte: m/z 894.3 → 408.1 (example), IS: m/z 897.3 → 411.1 (example) |
| Collision Energy | Optimized for the specific instrument and analyte |
Data Analysis and Quantitative Results
The concentration of this compound in the samples is determined by constructing a calibration curve using known concentrations of the standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.
Example Quantitative Data (Hypothetical)
Due to the limited availability of published data for this compound, the following table presents hypothetical, yet realistic, quantitative results for illustrative purposes. These values are based on typical concentrations observed for other short-chain acyl-CoAs in similar biological matrices.
| Sample Type | Condition | This compound Concentration (pmol/mg protein) | Standard Deviation (SD) |
| Mouse Liver | Control (Fed) | 15.2 | 2.1 |
| Fasted (24h) | 25.8 | 3.5 | |
| High-Fat Diet | 32.5 | 4.2 | |
| Human HEK293 Cells | Control | 8.7 | 1.2 |
| Isoleucine-rich media | 18.9 | 2.5 | |
| Metabolic Inhibitor X | 4.1 | 0.8 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in diverse biological samples. This protocol, from sample preparation to data analysis, offers a reliable framework for researchers investigating the metabolic significance of this and other short-chain acyl-CoAs. The ability to accurately measure these molecules will be instrumental in advancing our understanding of cellular metabolism and its role in various physiological and pathological states.
Application Note: Quantitative Analysis of 2-Methyl-3-oxohexanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-3-oxohexanoyl-CoA, also known as 2-methylacetoacetyl-CoA, is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2][3][4] Dysregulation of isoleucine metabolism has been implicated in various metabolic disorders, making the accurate quantification of its intermediates crucial for understanding disease mechanisms and for drug development. This application note presents a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for short-chain acyl-CoA analysis and provides a robust framework for researchers.[2][5][6]
Metabolic Significance
This compound is formed during the β-oxidation of 2-methylbutyryl-CoA, a downstream product of isoleucine. It is subsequently cleaved by the enzyme 2-methylacetoacetyl-CoA thiolase into propionyl-CoA and acetyl-CoA, which then enter central carbon metabolism.[3][4][7] Monitoring the levels of this compound can provide insights into the flux through the isoleucine degradation pathway and may serve as a biomarker for related metabolic diseases.
Experimental Protocol
This protocol provides a comprehensive workflow for the analysis of this compound, from sample preparation to LC-MS/MS data acquisition.
Sample Preparation (Tissue)
Effective extraction is critical for acyl-CoA analysis due to their low abundance and susceptibility to degradation.
Materials:
-
Frozen tissue samples (~20-50 mg)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C[8]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA.
-
Homogenizer (e.g., bead beater)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Weigh the frozen tissue sample in a pre-chilled tube.
-
Add 500 µL of ice-cold Extraction Solvent containing the internal standard.
-
Homogenize the tissue thoroughly while keeping the sample on ice.
-
Vortex the homogenate for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 50-100 µL of 50 mM ammonium (B1175870) acetate (B1210297) in water for analysis.[1] Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
Liquid Chromatography
A reverse-phase chromatographic method is employed to separate this compound from other metabolites.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-60% B; 10-12 min: 60-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Gas | Argon |
MRM Transitions:
The precursor ion for this compound ([M+H]⁺) has a calculated m/z of 894.2. Characteristic product ions are generated by the fragmentation of the CoA moiety.[9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 894.2 | 387.2 | 35-45 | Quantifier |
| This compound | 894.2 | 428.0 | 30-40 | Qualifier |
| Heptadecanoyl-CoA (IS) | 976.4 | 470.2 | 35-45 | Quantifier |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Data Presentation and Performance
While specific performance data for this compound is not widely published, this method is expected to achieve performance comparable to other short-chain acyl-CoAs. The following table summarizes typical performance characteristics that should be validated for the target analyte.[10][11]
| Parameter | Acetyl-CoA (C2) | Malonyl-CoA (C3) | Propionyl-CoA (C3) | Expected for Target |
| Linear Range | 1-2000 ng/mL | 1-2000 ng/mL | 1-1000 pmol | Similar pmol to nmol range |
| LLOQ (pmol on column) | ~0.2 pmol | ~0.2 pmol | ~0.2 pmol | 0.2 - 1.0 pmol |
| Recovery (%) | 59% (SSA) | 74% (SSA) | 80% (SSA) | 60 - 90% |
| Intra-day Precision (%CV) | < 10% | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 12% | < 15% | < 15% |
Data adapted from published methods for similar short-chain acyl-CoAs.[2][4][11] LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation. SSA: Sulfosalicylic acid extraction.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of this compound. The method, which includes a streamlined sample preparation procedure and highly specific MRM detection, is suitable for researchers in metabolic disease and drug development. Proper method validation, including assessment of linearity, accuracy, precision, and recovery, is essential before application to experimental samples. This will ensure high-quality, reproducible data for a deeper understanding of isoleucine metabolism in health and disease.
References
- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for 3-Oxohexadecanoyl-CoA (HMDB0006402) [hmdb.ca]
- 6. 3-Methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA: two new mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: HPLC-Based Separation of 2-Methyl-3-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-oxohexanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of lipids. The accurate separation and quantification of specific acyl-CoA species are essential for studying metabolic processes and for the development of drugs targeting metabolic pathways. This application note provides a detailed protocol for the separation of this compound using High-Performance Liquid Chromatography (HPLC), adaptable for various research applications.
Due to the structural similarities among acyl-CoA species, their separation can be challenging. Reversed-phase HPLC is a widely used technique for this purpose, offering good resolution and reproducibility.[1][2] This document outlines a starting methodology for the separation of this compound, which can be optimized to suit specific experimental needs.
Physicochemical Properties of Acyl-CoAs for HPLC Separation
The retention behavior of acyl-CoAs in reversed-phase HPLC is influenced by their physicochemical properties, primarily their hydrophobicity.[3][4] The long hydrocarbon tail of the fatty acid portion of the molecule interacts with the nonpolar stationary phase. The presence of the polar coenzyme A moiety, with its adenosine (B11128) triphosphate (ATP) derivative structure, provides a hydrophilic character. The overall retention is a balance between these opposing characteristics. For this compound, the C6 acyl chain with a methyl branch and a keto group will influence its retention relative to other short-chain acyl-CoAs.
Experimental Protocols
Sample Preparation
The accurate analysis of intracellular acyl-CoAs begins with proper sample preparation to ensure the stability and recovery of the target analyte.
a) Cell or Tissue Lysis and Extraction
This protocol is adapted from established methods for short-chain acyl-CoA extraction.[1][5][6]
-
Objective: To efficiently extract short-chain acyl-CoAs from biological matrices while minimizing degradation.
-
Materials:
-
Ice-cold Phosphate (B84403) Buffered Saline (PBS)
-
Ice-cold 10% (w/v) perchloric acid (PCA) or 5% (w/v) sulfosalicylic acid[1]
-
Internal Standard (e.g., heptadecanoyl-CoA)[1]
-
Centrifuge capable of 4°C and >12,000 x g
-
Microcentrifuge tubes
-
-
Procedure:
-
Harvesting: For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C. For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder.
-
Lysis: Resuspend the cell pellet or tissue powder in 200 µL of ice-cold 10% PCA.
-
Internal Standard: Add an appropriate amount of internal standard to each sample for quantification.
-
Incubation: Incubate the samples on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
Neutralization (Optional but Recommended): Neutralize the extract by adding a calculated amount of a suitable base, such as 3 M potassium carbonate (K2CO3), to a pH of 6.0-7.0. This is important for preventing acid-catalyzed hydrolysis of the thioester bond.
-
Final Centrifugation: Centrifuge again to remove any precipitate formed during neutralization. The resulting supernatant is ready for HPLC analysis.
-
b) Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)
For complex matrices, an optional SPE cleanup step can be employed to remove interfering substances.[7]
-
Objective: To enrich the acyl-CoA fraction and remove salts and other polar impurities.
-
Materials:
-
C18 SPE cartridges
-
Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of the aqueous buffer.
-
Loading: Load the neutralized sample supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of the aqueous buffer to remove salts and other highly polar molecules.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase starting condition.
-
HPLC Method
This method is a starting point and should be optimized for your specific instrument and application.
a) HPLC System and Column
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher sensitivity and specificity, an HPLC system coupled to a mass spectrometer (LC-MS) is recommended.[8][9][10]
-
Column: A C18 reversed-phase column is recommended.[2][10]
-
Example: Agilent Zorbax Eclipse Plus C18, Waters Sunfire C18, or Phenomenex Gemini C18.
-
Dimensions: 4.6 mm x 150 mm, 3.5 µm particle size.
-
b) Mobile Phase and Gradient
A gradient elution is necessary to separate acyl-CoAs of varying chain lengths.
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.0[1]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
c) Detection
-
UV Detection: The adenine (B156593) ring of coenzyme A has a strong absorbance at approximately 260 nm.[1] A DAD can be used to monitor the absorbance spectrum to confirm peak purity.
-
Mass Spectrometry (MS) Detection: For unambiguous identification and sensitive quantification, LC-MS/MS is the preferred method.[8][9][10]
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison. The following table provides a template for recording and presenting the results from your HPLC analysis.
Table 1: HPLC Separation Parameters for this compound
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Heptadecanoyl-CoA |
| Column | e.g., C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | e.g., 100 mM Potassium Phosphate, pH 5.0 |
| Mobile Phase B | e.g., Acetonitrile |
| Flow Rate | e.g., 1.0 mL/min |
| Injection Volume | e.g., 20 µL |
| Column Temperature | e.g., 30°C |
| Detection Wavelength | e.g., 260 nm |
| Retention Time (Analyte) | To be determined experimentally |
| Retention Time (Internal Standard) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the HPLC-based analysis of this compound.
Logical Relationship of HPLC Method Development
Caption: A diagram showing the logical progression of HPLC method development and validation.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. PubChemLite - this compound (C28H46N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 10. hplc.eu [hplc.eu]
Application Notes and Protocols for 2-Methyl-3-oxohexanoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-oxohexanoyl-Coenzyme A (CoA) is a critical intermediate in various metabolic pathways and serves as an important standard in biochemical assays and drug development research. Proper handling and storage of this acyl-CoA standard are paramount to ensure its integrity, stability, and the reproducibility of experimental results. This document provides detailed application notes and protocols for the proper handling and storage of 2-Methyl-3-oxohexanoyl-CoA standards.
Acyl-CoA molecules, including this compound, are susceptible to both chemical and enzymatic degradation. The primary points of instability are the thioester bond and the potential for oxidation of the free thiol group of any contaminating Coenzyme A. Hydrolysis of the thioester bond can occur, particularly at neutral to basic pH, yielding Coenzyme A and 2-methyl-3-oxohexanoic acid. Therefore, adherence to strict handling and storage procedures is essential.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the general stability of Coenzyme A and its acyl derivatives under various conditions, based on available literature. These values should be considered as guidelines, and it is recommended to perform in-house stability checks for critical applications.
Table 1: General Stability of Acyl-CoA Standards
| Condition | Parameter | Recommendation/Observation | Expected Stability |
| Storage (Solid Form) | Temperature | -20°C to -80°C | Months to years |
| Atmosphere | Inert gas (Argon or Nitrogen) | Enhanced long-term stability | |
| Storage (Aqueous Solution) | Temperature | -20°C (aliquots) | Up to 3 months |
| -80°C (aliquots) | Up to 6 months | ||
| pH | 4.0 - 6.0 | Optimal for stability in solution | |
| pH > 7.0 | Avoid | Rapid hydrolysis of thioester bond | |
| Handling | Freeze-Thaw Cycles | Minimize | Recommended to aliquot solutions |
| Exposure to Air | Minimize | Potential for oxidation of free thiols | |
| Contaminants | Proteases, Esterases | Can lead to enzymatic degradation |
Experimental Protocols
Reconstitution of Lyophilized this compound Standard
This protocol describes the reconstitution of a lyophilized this compound standard to prepare a stock solution.
Materials:
-
Lyophilized this compound standard
-
Sterile, nuclease-free water or an appropriate aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0)
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
-
Sterile, low-protein-binding microcentrifuge tubes for aliquoting
Procedure:
-
Equilibration: Allow the vial of lyophilized standard to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the powder, which can accelerate degradation.
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
-
Reconstitution: Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1-10 mM).
-
Dissolution: Gently vortex the solution for 10-15 seconds to dissolve the powder completely. Avoid vigorous or prolonged vortexing, which can introduce air and promote oxidation.
-
Aliquotting: Immediately aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage (see Table 1).
Long-Term Storage of this compound Standards
This protocol outlines the best practices for the long-term storage of both solid and aqueous standards.
Materials:
-
Solid (lyophilized) or aliquoted aqueous this compound standard
-
-80°C freezer
-
Optional: Desiccator, inert gas (argon or nitrogen)
Procedure for Solid Standard:
-
Environment: Store the unopened vial of lyophilized standard in a clean, dry environment.
-
Temperature: Place the vial in a -80°C freezer for optimal long-term stability.
-
Desiccation (Optional): For added protection against moisture, the vial can be stored in a desiccator at -20°C or -80°C.
-
Inert Atmosphere (Optional): For maximal stability, the headspace of the vial can be flushed with an inert gas like argon or nitrogen before sealing for long-term storage.
Procedure for Aqueous Aliquots:
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and aliquot number.
-
Freezing: Promptly freeze the aliquots by placing them in a -80°C freezer. Snap-freezing in liquid nitrogen before transferring to -80°C can also be performed.
-
Organization: Store the aliquots in a labeled freezer box to protect them from light and to facilitate easy retrieval.
Thawing and Use of Aqueous this compound Aliquots
This protocol details the correct procedure for thawing and using frozen aliquots of the standard.
Materials:
-
Frozen aliquot of this compound standard
-
Ice bucket or wet ice
-
Calibrated micropipettes and sterile, low-retention pipette tips
Procedure:
-
Retrieval: Retrieve a single aliquot from the -80°C freezer.
-
Thawing: Thaw the aliquot on wet ice. Avoid thawing at room temperature or in a water bath to minimize degradation.
-
Mixing: Once completely thawed, gently vortex the tube for 5-10 seconds to ensure a homogenous solution.
-
Use: Use the required volume of the standard for your experiment immediately after thawing.
-
Disposal: Discard any unused portion of the thawed aliquot. Do not refreeze, as this will compromise the integrity of the standard.
Visualizations
Caption: Workflow for handling and storage of this compound standards.
Caption: Key factors affecting the stability of this compound.
Application Note and Protocol for Extraction of 2-Methyl-3-oxohexanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-oxohexanoyl-CoA is a short-chain acyl-coenzyme A (CoA) derivative. While specific research on this particular molecule is limited, it is structurally related to intermediates in branched-chain fatty acid metabolism. A notable related pathway is the anabolic conversion of two three-carbon propionyl-CoA units into a six-carbon trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), a process observed in vivo in multiple murine tissues and human myocardial tissue.[1][2] This pathway is of interest as it represents a non-oxidative fate of propionyl-CoA, which is typically channeled into the TCA cycle via succinyl-CoA.[1][2] The study of such branched-chain acyl-CoAs is crucial for understanding metabolic regulation and diseases associated with disruptions in fatty acid and amino acid metabolism.
This document provides a detailed protocol for the extraction of this compound from tissue samples, adapted from established methods for short-chain acyl-CoA analysis. The protocol is designed to yield high-quality extracts suitable for downstream quantitative analysis by methods such as tandem mass spectrometry (MS/MS) or high-performance liquid chromatography (HPLC).
Data Presentation: Expected Yields of Short-Chain Acyl-CoAs from Tissues
Quantitative data for this compound is not widely available in the literature. However, the following table summarizes representative concentrations of other short-chain acyl-CoAs in various tissues to provide an expected range for experimental outcomes. Actual yields of this compound must be determined empirically and may vary depending on the tissue type, metabolic state, and the specific experimental conditions.
| Acyl-CoA Species | Tissue Type | Reported Concentration (nmol/g wet weight) | Analytical Method | Reference |
| Acetyl-CoA (C2) | Rat Liver | 15-60 | HPLC-UV | [3] |
| Propionyl-CoA (C3) | Mouse Liver | ~0.5-2 | LC-MS/MS | [1] |
| Butyryl-CoA (C4) | Mouse Liver | ~0.1-0.5 | LC-MS/MS | [1] |
| Malonyl-CoA | Rat Liver | 1-5 | HPLC | [4] |
| Succinyl-CoA | Mouse Heart | ~1-3 | LC-MS/MS | [1] |
Experimental Protocol: Extraction of this compound
This protocol is adapted from methodologies for the extraction of short-chain acyl-CoAs from tissues, employing a combination of solvent extraction and solid-phase extraction (SPE) for purification.[1][4]
Materials and Reagents:
-
Frozen tissue sample
-
Liquid nitrogen
-
Internal standards (e.g., stable isotope-labeled analogs)
-
Methanol-chloroform (2:1, v/v), ice-cold
-
Chloroform
-
Solid Phase Extraction (SPE) columns (Polymeric Weak Anion Exchange)
-
Methanol (B129727) (for SPE conditioning)
-
Deionized water (for SPE equilibration)
-
2% Formic acid (for SPE wash)
-
2% Ammonium hydroxide (B78521) (for SPE elution)
-
5% Ammonium hydroxide (for SPE elution)
-
Nitrogen gas supply for drying
-
50% Methanol (for reconstitution)
-
Polypropylene (B1209903) tubes (15 mL)
-
Glass tubes (13x100 mm)
-
Homogenizer
-
Centrifuge (capable of 4°C and >1300 x g)
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene tube.
-
Keep the tissue frozen by placing the tube on dry ice or in liquid nitrogen.
-
Add a known amount of an appropriate internal standard to the tube.
-
-
Homogenization and Extraction:
-
Add 3 mL of ice-cold methanol-chloroform (2:1) to the tissue.
-
Homogenize the tissue on ice using a PowerGen 125 homogenizer or similar device. Perform two homogenization cycles of 30 seconds each.
-
After each homogenization, centrifuge the sample at 1300 x g for 15 minutes at 4°C.
-
Combine the supernatants from both homogenization steps into a new 15 mL polypropylene tube.
-
-
Phase Separation:
-
To the combined supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.
-
Vortex the mixture for 10 seconds to ensure thorough mixing.
-
Centrifuge at 1300 x g for 15 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the upper aqueous layer, which contains the acyl-CoAs, and transfer it to a new tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column by passing 3 mL of methanol through it.
-
Equilibrate the column with 3 mL of deionized water.
-
Load the collected aqueous supernatant onto the SPE column.
-
Wash the column first with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.
-
Elute the acyl-CoAs first with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide. Collect both eluates in the same 13x100 mm glass tube.
-
-
Drying and Reconstitution:
-
Dry the combined eluates under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried sample in 100 µL of 50% methanol. The sample is now ready for analysis by LC-MS/MS or another appropriate method.
-
Visualization of a Related Metabolic Pathway
The following diagram illustrates the anabolic pathway from propionyl-CoA to trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), a structurally related six-carbon metabolite. This provides a metabolic context for the study of this compound.[1][2]
Caption: Anabolic pathway of propionyl-CoA to 2M2PE-CoA.
Experimental Workflow Diagram
The following diagram outlines the key steps of the extraction protocol.
Caption: Workflow for this compound extraction.
References
- 1. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for 3-Oxohexadecanoyl-CoA (HMDB0006402) [hmdb.ca]
Application Note: Quantification of Short-Chain Acyl-CoAs Using a Robust LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, linking the catabolism of fatty acids and amino acids to energy production and biosynthesis. Their accurate quantification is crucial for understanding metabolic regulation in health and disease. This document provides a detailed protocol for the sensitive and specific quantification of short-chain acyl-CoAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is robust, reproducible, and suitable for high-throughput analysis, making it an invaluable tool for metabolic research and drug development.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and amino acid metabolism. Short-chain acyl-CoAs, such as acetyl-CoA, propionyl-CoA, and succinyl-CoA, act as critical nodes in these pathways. Dysregulation of short-chain acyl-CoA metabolism has been implicated in a variety of diseases, including metabolic syndromes, neurodegenerative disorders, and cancer.[1][2][3][4]
The inherent chemical properties of short-chain acyl-CoAs, such as their polarity and low abundance, present analytical challenges. LC-MS/MS has emerged as the gold standard for their quantification due to its high sensitivity, specificity, and wide dynamic range.[5][6] This application note details a validated LC-MS/MS method for the simultaneous quantification of multiple short-chain acyl-CoAs, from sample extraction to data analysis.
Experimental Protocols
This protocol is adapted from established methods and is suitable for the analysis of short-chain acyl-CoAs in cell cultures and tissue samples.[1][7][8]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Acids: Formic acid (FA), 5-Sulfosalicylic acid (SSA)
-
Internal Standards (IS): Isotope-labeled acyl-CoA standards (e.g., [¹³C₂]-acetyl-CoA)
-
Solid Phase Extraction (SPE) Columns (Optional): Polymeric Weak Anion exchange cartridges
-
Other: Phosphate buffered saline (PBS), dry ice, liquid nitrogen
Sample Preparation: Extraction of Short-Chain Acyl-CoAs
A simplified protein precipitation method using 5-sulfosalicylic acid (SSA) is described below, which has been shown to be effective for the extraction of short-chain acyl-CoAs and their biosynthetic precursors without the need for solid-phase extraction.[1][9]
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 2.5% SSA in water directly to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 2.5% SSA in water.
-
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Weigh the frozen tissue (typically 20-50 mg) and homogenize in 1 mL of ice-cold 2.5% SSA in water using a bead beater or a Dounce homogenizer.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell or tissue homogenate vigorously for 1 minute.
-
Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new microcentrifuge tube.
-
-
Sample Storage:
-
Samples can be stored at -80°C prior to LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters provide a general guideline and may require optimization based on the specific instrument and column used.
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients at low flow rates.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each short-chain acyl-CoA and internal standard. The common fragmentation pattern for all CoA species involves the loss of the 3'-phospho-adenosine-5'-diphosphate moiety, resulting in a characteristic neutral loss of 507 Da.[4]
Data Presentation
The following tables summarize representative quantitative data for various short-chain acyl-CoAs from different biological matrices as reported in the literature.
Table 1: Quantification of Short-Chain Acyl-CoAs in Mouse Liver
| Acyl-CoA Species | Concentration (nmol/g tissue) | Reference |
| Acetyl-CoA | 7.6 ± 2.3 | [10] |
| Butyryl-CoA | 30.6 ± 15.9 | [10] |
| HMG-CoA | 2.7 ± 1.5 | [10] |
| Free CoA | 68.7 ± 18.5 | [10] |
Table 2: Quantification of Short-Chain Acyl-CoAs in HepG2 Cells
| Acyl-CoA Species | Concentration (pmol/10^6 cells) | Reference |
| Acetyl-CoA | 10.644 | [8] |
| Propionyl-CoA | 3.532 | [8] |
| Butyryl-CoA | 1.013 | [8] |
| Succinyl-CoA | 25.467 | [8] |
| HMG-CoA | 0.971 | [8] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for short-chain acyl-CoA quantification.
Short-Chain Fatty Acids and Key Signaling Pathways
Short-chain fatty acids (SCFAs), derived from the hydrolysis of short-chain acyl-CoAs or from gut microbiota, act as important signaling molecules.[11][12]
Caption: Signaling pathways influenced by short-chain fatty acids.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of short-chain acyl-CoAs in biological samples. The simplified sample preparation protocol enhances throughput while maintaining excellent recovery. This methodology is a powerful tool for researchers and scientists in academia and the pharmaceutical industry to investigate the role of short-chain acyl-CoA metabolism in various physiological and pathological processes, and to assess the metabolic effects of novel therapeutic agents.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Coenzyme A and short-chain acyl-CoA species in control and ischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IJMS | Free Full-Text | Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Methyl-3-oxohexanoyl-CoA
For Research Use Only
Introduction
2-Methyl-3-oxohexanoyl-Coenzyme A (CoA) is a vital intermediate in various metabolic pathways, particularly in the biosynthesis of polyketides and branched-chain fatty acids.[1][2] Its role as a precursor makes it a molecule of significant interest for researchers in biochemistry, microbiology, and drug development. The availability of pure 2-Methyl-3-oxohexanoyl-CoA is crucial for in vitro enzyme assays, pathway elucidation, and the development of novel therapeutics targeting these pathways.
These application notes provide a comprehensive guide to the chemoenzymatic synthesis of this compound for research purposes. The protocol is divided into two main stages: the chemical synthesis of the precursor acid, 2-methyl-3-oxohexanoic acid, followed by its enzymatic ligation to Coenzyme A. Detailed experimental procedures, data presentation in tabular format, and visual diagrams of the workflow and a relevant biological pathway are included to assist researchers in successfully synthesizing and utilizing this important molecule.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyl 2-methyl-3-oxohexanoate | C₈H₁₄O₃ | 158.19 | Liquid |
| 2-Methyl-3-oxohexanoic acid | C₇H₁₂O₃ | 144.17 | Solid/Oil |
| Coenzyme A (Free Acid) | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | Solid |
| This compound | C₂₈H₄₆N₇O₁₈P₃S | 893.68 | In solution |
Table 2: Typical Yields for the Synthesis of this compound
| Step | Reaction | Typical Yield (%) | Notes |
| 1 | Hydrolysis of Methyl 2-methyl-3-oxohexanoate | 85-95% | Yield dependent on reaction time and temperature. |
| 2 | Enzymatic Ligation to CoA | 40-70% | Yield is highly dependent on the specific acyl-CoA synthetase used and reaction optimization.[3] |
| 3 | Purification by HPLC | >95% Purity | Final purity is determined by the efficiency of the chromatographic separation. |
Table 3: Spectroscopic Data for Characterization
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 2-Methyl-3-oxohexanoic acid | 0.92 (t, 3H), 1.35 (d, 3H), 1.60 (sext, 2H), 2.55 (t, 2H), 3.60 (q, 1H), 12.5 (s, 1H) | 13.8, 14.5, 17.2, 45.8, 55.1, 175.2, 211.5 | [M-H]⁻: 143.07 |
| This compound | Characteristic peaks for the acyl chain and CoA moiety | Characteristic peaks for the acyl chain and CoA moiety | [M-H]⁻: 892.21 |
Note: NMR data is predicted and may vary based on solvent and pH. Mass spectrometry data corresponds to the deprotonated molecule.
Experimental Protocols
Part 1: Chemical Synthesis of 2-Methyl-3-oxohexanoic Acid
This protocol describes the hydrolysis of methyl 2-methyl-3-oxohexanoate to yield 2-methyl-3-oxohexanoic acid.
Materials:
-
Methyl 2-methyl-3-oxohexanoate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification:
-
In a round-bottom flask, dissolve methyl 2-methyl-3-oxohexanoate (1.0 eq) in a 1 M aqueous solution of NaOH (1.2 eq).
-
Attach a reflux condenser and heat the mixture to 60°C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Acidification and Extraction:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 2.
-
Transfer the acidified solution to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous MgSO₄.
-
Filter the drying agent and wash it with a small amount of diethyl ether.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain 2-methyl-3-oxohexanoic acid as a solid or oil.
-
Part 2: Enzymatic Synthesis of this compound
This protocol utilizes a promiscuous acyl-CoA synthetase to ligate 2-methyl-3-oxohexanoic acid to Coenzyme A. The use of an engineered or naturally promiscuous enzyme is key.[1][2]
Materials:
-
2-Methyl-3-oxohexanoic acid
-
Coenzyme A, lithium salt
-
Acyl-CoA Synthetase (a promiscuous variant, e.g., from Mycobacterium tuberculosis or an engineered acetyl-CoA synthetase)[1][4]
-
Adenosine triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Centrifugal filters (10 kDa MWCO)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
2-Methyl-3-oxohexanoic acid (5 mM)
-
Coenzyme A (2.5 mM)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
DTT (2 mM)
-
Acyl-CoA Synthetase (1-5 µM)
-
-
The total reaction volume can be scaled as needed.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-3 hours.
-
The optimal incubation time may vary depending on the specific activity of the enzyme used.
-
-
Enzyme Removal:
-
Terminate the reaction by transferring the mixture to a 10 kDa MWCO centrifugal filter.
-
Centrifuge according to the manufacturer's instructions to remove the enzyme. The filtrate contains the product.
-
-
Purification:
-
Purify the this compound from the filtrate by reverse-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA).
-
Collect the fractions corresponding to the product peak.
-
-
Quantification and Storage:
-
Determine the concentration of the purified this compound using the extinction coefficient of the adenine moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Store the purified product in small aliquots at -80°C to prevent degradation.
-
Visualizations
Synthesis Workflow
Caption: Chemoenzymatic synthesis workflow for this compound.
Involvement in a Polyketide Biosynthesis Pathway
Caption: Role of this compound in a representative polyketide biosynthesis pathway.
References
- 1. Promiscuous fatty acyl CoA ligases produce acyl-CoA and acyl-SNAC precursors for polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-Methyl-3-oxohexanoyl-CoA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, and its dysregulation is implicated in various diseases, including metabolic disorders and cancer. Acetyl-CoA Acyltransferase 2 (ACAA2), a mitochondrial 3-ketoacyl-CoA thiolase, catalyzes the final step of this pathway.[1][2] This enzyme facilitates the thiolytic cleavage of 3-oxoacyl-CoA molecules into acetyl-CoA and a shortened acyl-CoA chain.[2][3] The specific substrate, 2-Methyl-3-oxohexanoyl-CoA, is processed by ACAA2, making this enzyme a key target for therapeutic intervention. Inhibitors of ACAA2 could modulate fatty acid metabolism and offer potential treatments for associated pathologies.
This document provides a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify inhibitors of ACAA2 using this compound as a substrate. The assay is based on the quantification of the consumption of Coenzyme A (CoA-SH) using the thiol-reactive fluorescent probe 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).[4]
Signaling Pathway
The enzymatic reaction at the core of this assay is the final step of mitochondrial β-oxidation, catalyzed by ACAA2.
Caption: ACAA2 catalyzes the thiolytic cleavage of this compound.
Experimental Protocols
Assay Principle
The HTS assay is designed to measure the inhibition of ACAA2 by quantifying the amount of unconsumed Coenzyme A (CoA-SH) after the enzymatic reaction. The thiol-reactive probe, CPM, is non-fluorescent until it reacts with the free thiol group of CoA-SH, forming a stable, highly fluorescent adduct. In the absence of an inhibitor, ACAA2 will consume CoA-SH, resulting in a low fluorescence signal. Conversely, in the presence of an effective ACAA2 inhibitor, CoA-SH consumption will be reduced, leading to a higher concentration of free CoA-SH available to react with CPM, thus generating a strong fluorescent signal. This "signal-on" assay format is robust and well-suited for HTS.
Materials and Reagents
-
Enzyme: Recombinant human ACAA2 (purified)
-
Substrate: this compound
-
Cofactor: Coenzyme A (CoA-SH)
-
Detection Reagent: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, 1 mM DTT, 0.01% Tween-20
-
Positive Control: A known thiolase inhibitor (e.g., Trimetazidine, though primarily targeting long-chain 3-ketoacyl-CoA thiolase, can be used for initial validation)
-
Plates: 384-well, black, flat-bottom, low-volume plates
-
Instrumentation: Microplate reader with fluorescence detection capabilities (Excitation: ~390-405 nm, Emission: ~485-530 nm)
Reagent Preparation
-
ACAA2 Enzyme Stock: Prepare a 10X working stock of ACAA2 in assay buffer. The final concentration in the assay should be empirically determined to yield a robust signal window (e.g., 5-20 nM).
-
Substrate/Cofactor Mix: Prepare a 4X working solution of this compound and CoA-SH in assay buffer. Optimal concentrations should be determined by substrate and cofactor titration experiments (e.g., 20 µM this compound and 10 µM CoA-SH final concentrations).
-
CPM Detection Solution: Prepare a 1X working solution of CPM in assay buffer (e.g., 5 µM final concentration). This solution should be prepared fresh and protected from light.
-
Compound Plates: Serially dilute test compounds in 100% DMSO. For a primary screen, a final assay concentration of 10 µM is typical.
Assay Workflow
The following diagram illustrates the experimental workflow for the primary HTS screen.
Caption: High-throughput screening workflow for ACAA2 inhibitors.
Data Analysis
-
Percent Inhibition: Calculate the percentage of ACAA2 inhibition for each test compound using the following formula: % Inhibition = [(Fluorescencecompound - Fluorescencemin) / (Fluorescencemax - Fluorescencemin)] * 100
-
Fluorescencecompound: Fluorescence signal from the well with the test compound.
-
Fluorescencemin: Average fluorescence signal from the negative control wells (DMSO, no inhibition, maximum enzyme activity).
-
Fluorescencemax: Average fluorescence signal from the positive control wells (known inhibitor, full inhibition, minimal enzyme activity).
-
-
IC50 Determination: For compounds showing significant inhibition in the primary screen, perform dose-response experiments. The IC50 value, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a four-parameter logistic equation.
Assay Quality Control
The robustness and reliability of the HTS assay should be monitored using the Z'-factor.
Z' = 1 - [(3 * SDmax + 3 * SDmin) / |Meanmax - Meanmin|]
-
SDmax and SDmin: Standard deviations of the positive and negative controls, respectively.
-
Meanmax and Meanmin: Averages of the positive and negative controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Data Presentation
The results from the HTS campaign and subsequent dose-response studies should be organized for clear interpretation and comparison.
Table 1: Summary of HTS Assay Performance
| Parameter | Value |
| Assay Format | 384-well |
| Final Assay Volume | 20 µL |
| Signal Window (Max/Min) | > 5 |
| Z'-Factor | > 0.6 |
| DMSO Tolerance | < 1% |
Table 2: Hypothetical IC50 Values for ACAA2 Inhibitors
| Compound ID | Primary Screen % Inhibition @ 10 µM | IC50 (µM) |
| Positive Control | 95.2 ± 3.1 | 0.8 ± 0.1 |
| Hit Compound 1 | 85.7 | 1.2 |
| Hit Compound 2 | 78.3 | 3.5 |
| Hit Compound 3 | 65.1 | 8.9 |
Screening Cascade and Counterscreens
A tiered screening approach is crucial to eliminate false positives and prioritize promising lead compounds.
Caption: A logical workflow for hit identification and validation.
Counterscreen Protocols
-
CPM Reactivity Assay: To identify compounds that react directly with the CPM probe, perform the assay in the absence of the ACAA2 enzyme. Compounds that produce a high fluorescence signal in this assay are likely false positives and should be deprioritized.
-
Protocol: Follow the main assay protocol but substitute the ACAA2 enzyme solution with an equal volume of assay buffer.
-
-
Compound Autofluorescence Assay: To identify compounds that are inherently fluorescent at the assay wavelengths, measure the fluorescence of the compounds in the assay buffer without the CPM probe.
-
Protocol: Dispense compounds into the plate, add assay buffer, and read the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
By following these detailed protocols and incorporating the suggested quality control and counterscreening measures, researchers can effectively identify and validate novel inhibitors of ACAA2, paving the way for the development of new therapeutic agents.
References
Troubleshooting & Optimization
stability issues of 2-Methyl-3-oxohexanoyl-CoA in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 2-Methyl-3-oxohexanoyl-CoA in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound, a thioester with a β-keto group, are its susceptibility to hydrolysis of the thioester bond and potential decarboxylation of the β-keto acid that would be formed upon hydrolysis. Thioesters are generally unstable in aqueous solutions, and their degradation is influenced by pH, temperature, and the presence of certain buffer components.
Q2: How does pH affect the stability of this compound?
A2: The thioester bond of acyl-CoA molecules is prone to hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH. Therefore, to minimize degradation, it is recommended to handle and store this compound solutions at a slightly acidic pH (around 5-6).
Q3: What is the recommended temperature for storing and handling this compound solutions?
A3: For short-term storage (hours to a few days), solutions should be kept on ice (0-4°C). For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize both hydrolytic degradation and potential enzymatic activity from contaminants. Avoid repeated freeze-thaw cycles.
Q4: Can the choice of buffer impact the stability of this compound?
A4: Yes, the buffer composition can influence stability. Buffers containing nucleophilic species may accelerate the hydrolysis of the thioester bond. It is generally recommended to use non-nucleophilic buffers, such as phosphate (B84403) or MES, at a slightly acidic pH.
Q5: What are the potential degradation products of this compound?
A5: The primary degradation product is 2-methyl-3-oxohexanoic acid and coenzyme A, resulting from the hydrolysis of the thioester bond. The resulting β-keto acid can be unstable and may undergo decarboxylation to form 2-pentanone.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of this compound stock or working solutions.
-
Troubleshooting Steps:
-
Verify Integrity of Stock Solution: Analyze an aliquot of your stock solution using a suitable analytical method like HPLC or LC-MS/MS to check for the presence of degradation products.
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored stock for each experiment.
-
Control for Non-enzymatic Hydrolysis: In enzyme kinetic assays, include a "no-enzyme" control to measure the rate of spontaneous hydrolysis under your assay conditions. Subtract this background rate from your enzyme-catalyzed reaction rate.
-
Optimize Buffer Conditions: If non-enzymatic hydrolysis is high, consider lowering the pH of your assay buffer (if compatible with your enzyme) or performing the assay at a lower temperature.
-
Issue 2: High background signal in enzymatic assays.
-
Potential Cause: Spontaneous hydrolysis of this compound during the assay.
-
Troubleshooting Steps:
-
pH Adjustment: Evaluate if the assay can be performed at a slightly more acidic pH to reduce the rate of spontaneous hydrolysis.
-
Reduce Incubation Time: Shorten the incubation time of your assay to minimize the contribution of non-enzymatic degradation to the overall signal.
-
Temperature Control: Perform the assay at the lowest feasible temperature that maintains adequate enzyme activity.
-
Issue 3: Observation of unexpected products in reaction mixtures.
-
Potential Cause: Decarboxylation of the 2-methyl-3-oxohexanoic acid product following hydrolysis.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use mass spectrometry to identify the molecular weights of unexpected products to confirm if decarboxylation is occurring.
-
Reaction Quenching: At the end of your experiment, immediately quench the reaction and prepare the sample for analysis to minimize post-reaction degradation. Acidification of the sample can help stabilize the β-keto acid.
-
Data Presentation
The following table summarizes the stability of a model thioester, S-methyl thioacetate, in aqueous solution. While not specific to this compound, this data provides a general indication of the pH-dependent stability of thioester bonds. The presence of the β-keto group in this compound may influence its stability.
| pH | Temperature (°C) | Half-life for Hydrolysis | Reference Compound |
| 7 | 23 | 155 days | S-methyl thioacetate |
Note: This data is for a model compound and should be used as a general guideline. The stability of this compound should be empirically determined for specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to determine the rate of hydrolysis of this compound in a given buffer.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) and determine its exact concentration by UV-Vis spectrophotometry using the molar extinction coefficient of the adenine (B156593) group of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Prepare the test buffer at the desired pH and temperature.
-
-
Incubation:
-
Initiate the stability study by diluting the this compound stock solution into the pre-warmed test buffer to a final concentration of approximately 100 µM.
-
Incubate the solution at the desired temperature.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or by flash-freezing in liquid nitrogen) to stop further degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a C18 column with a suitable gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Monitor the elution profile at 260 nm.
-
The intact this compound will elute as a single peak. Degradation will result in the appearance of a new peak corresponding to coenzyme A and a decrease in the area of the parent compound peak.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this plot will give the first-order rate constant for hydrolysis. The half-life can be calculated as ln(2)/rate constant.
-
Mandatory Visualization
Technical Support Center: Quantification of 2-Methyl-3-oxohexanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-Methyl-3-oxohexanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for quantifying this compound?
A1: The most widely accepted method for the sensitive and specific quantification of short-chain acyl-CoAs, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions using methods like Multiple Reaction Monitoring (MRM).[3]
Q2: How should I store my samples to prevent degradation of this compound?
A2: Acyl-CoAs are known to be unstable and susceptible to hydrolysis.[3][4] To minimize degradation, biological samples should be rapidly quenched and stored at -80°C.[3] It is recommended to process samples on ice and minimize freeze-thaw cycles. For extracted samples, storage as a dry pellet at -80°C is advisable.[3]
Q3: What are the critical steps in sample preparation for this compound quantification?
A3: Effective sample preparation is crucial for accurate quantification and involves rapid inactivation of enzymatic activity, efficient extraction, and removal of interfering substances. A common approach involves protein precipitation with acids like 5-sulfosalicylic acid (SSA) or perchloric acid, followed by centrifugation to separate the protein pellet from the supernatant containing the acyl-CoAs.[5][6] Some methods also include a solid-phase extraction (SPE) step for sample cleanup and enrichment, though care must be taken to avoid the loss of short-chain acyl-CoAs.[7][8]
Q4: Why is an internal standard necessary, and what are the best options for this compound?
A4: An internal standard (IS) is essential to correct for variability in extraction efficiency, matrix effects, and instrument response.[9] The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). However, if this is not available, a structurally similar odd-chain acyl-CoA (e.g., heptanoyl-CoA) or a stable isotope-labeled short-chain acyl-CoA (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) can be used.[8][9] It is crucial that the internal standard is added as early as possible in the sample preparation process.[8]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Analyte Degradation | Ensure rapid sample quenching and processing at low temperatures (on ice). Minimize freeze-thaw cycles and store samples appropriately at -80°C.[3] Reconstitute extracted samples in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) or methanol (B129727) instead of unbuffered aqueous solutions to improve stability.[3] |
| Inefficient Extraction | Optimize the extraction solvent and procedure. Methods using 5-sulfosalicylic acid (SSA) can be effective for short-chain acyl-CoAs and may not require a solid-phase extraction (SPE) step, which can lead to losses.[5] If using SPE, ensure the cartridge type and elution method are suitable for short-chain acyl-CoAs.[7] |
| Suboptimal MS/MS Parameters | Infuse a standard of this compound to optimize precursor and product ion selection, collision energy, and other mass spectrometer settings. |
| Matrix-Induced Ion Suppression | Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[3] Dilute the sample extract to reduce the concentration of interfering substances. Evaluate the use of a different ionization source if available. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample handling and preparation steps. Ensure consistent timing for each step, especially incubation and extraction times. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard of the analyte if possible. If not, select a close structural analog that behaves similarly during extraction and ionization.[9] Ensure the internal standard is added to all samples and standards at the same concentration early in the workflow. |
| Matrix Effects | Construct calibration curves in a matrix that closely matches the study samples to compensate for matrix effects.[3] Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your specific sample matrix. |
| Poor Chromatographic Peak Shape | Optimize the mobile phase composition and gradient. The use of ion-pairing agents or operating at a higher pH can improve the peak shape for acyl-CoAs.[3] Ensure the column is not overloaded. |
Experimental Protocols
Protocol: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from methods described for the extraction of short-chain acyl-CoAs.[3][5]
-
Cell Lysis and Protein Precipitation: a. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. For chromatography, a C18 UHPLC column with an ion-pairing agent is often used to achieve good separation.[3]
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis
| Parameter | Typical Setting/Value |
| Chromatography | Reversed-phase (C18 or C8 column)[3][9] |
| Mobile Phase A | Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid) or a buffer (e.g., ammonium acetate) |
| Mobile Phase B | Methanol or Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da[3][8] |
| Common Fragment Ion | A fragment corresponding to the neutral loss of the 3'-phospho-ADP moiety (507 Da) is characteristic of acyl-CoAs.[3][10] Another common fragment is observed at m/z 428.[3][10] |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Diagram illustrating matrix effects in electrospray ionization mass spectrometry.
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. omni.laurentian.ca [omni.laurentian.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Methyl-3-oxohexanoyl-CoA Extraction from Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Methyl-3-oxohexanoyl-CoA from cellular samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a short-chain acyl-CoA thioester and an intermediate in the metabolic pathway of the amino acid isoleucine.[1][2] Like other short-chain acyl-CoAs, its extraction is challenging due to its low abundance, inherent instability, and hydrophilic nature, which can lead to poor recovery during standard lipid extraction protocols.
Q2: What is the most critical first step in the extraction process?
A2: The most critical first step is to rapidly quench metabolic activity. This is typically achieved by flash-freezing cell pellets in liquid nitrogen or using ice-cold solvents to prevent the enzymatic degradation or alteration of this compound.
Q3: Which analytical technique is most suitable for quantifying this compound after extraction?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective method for the quantification of acyl-CoAs due to its high sensitivity and specificity.[3]
Q4: Is an internal standard necessary for accurate quantification?
A4: Yes, using a suitable internal standard is highly recommended to account for variability in extraction efficiency and matrix effects during LC-MS/MS analysis. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.
Troubleshooting Guide
Q1: I am observing very low or no detectable levels of this compound in my samples. What could be the issue?
A1: Several factors could contribute to low yields:
-
Inefficient Cell Lysis: Ensure complete cell disruption to release the intracellular content. Sonication or the use of potent lysis buffers can be effective.
-
Suboptimal Extraction Solvent: The choice of solvent is crucial. For short-chain acyl-CoAs, a mixture of organic solvents like acetonitrile (B52724) and an acidic aqueous buffer is often effective.
-
Degradation of the Analyte: Acyl-CoAs are unstable. Ensure all steps are performed on ice and that samples are processed quickly.
-
Poor Recovery from Solid-Phase Extraction (SPE): If using SPE for sample cleanup, the sorbent and elution conditions may not be optimal for your target molecule. Consider tailoring the SPE protocol or using a method that does not require SPE.
Q2: My LC-MS/MS results show significant ion suppression. How can I mitigate this?
A2: Ion suppression is a common matrix effect. To address this:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.
-
Dilute the Sample: Diluting the extract can reduce the concentration of matrix components that cause suppression.
-
Optimize Chromatography: Adjusting the chromatographic gradient and using a suitable column can help separate the analyte from co-eluting matrix components.
Q3: The recovery of my internal standard is inconsistent across samples. What does this indicate?
A3: Inconsistent internal standard recovery suggests variability in your sample preparation process. Review the following steps for consistency:
-
Pipetting Accuracy: Ensure precise and consistent addition of the internal standard to each sample at the beginning of the extraction.
-
Homogenization Efficiency: Make sure each sample is homogenized to the same degree.
-
Phase Separation: If your protocol involves liquid-liquid extraction, ensure complete and consistent separation of the aqueous and organic phases.
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% Trichloroacetic Acid (TCA) + SPE (%) | Recovery with 2.5% 5-Sulfosalicylic Acid (SSA) (%) |
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
Data adapted from a study comparing extraction techniques for short-chain acyl-CoAs. Recovery is relative to a direct spike in water.
Experimental Protocols
Protocol 1: Extraction using Solvent Precipitation
This method is rapid and suitable for a broad range of acyl-CoAs.
-
Cell Harvesting:
-
For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) (containing an appropriate internal standard) to the cell pellet (typically from a 10 cm dish).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.
-
-
Sample Concentration:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).
-
Protocol 2: Extraction using Acid Precipitation and Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can reduce matrix effects in the LC-MS/MS analysis.
-
Cell Harvesting and Lysis:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in an ice-cold acidic solution (e.g., 2.5% 5-sulfosalicylic acid) containing the internal standard to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
-
Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer.
-
-
Sample Loading and Washing:
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a high-aqueous buffer to remove polar interferences.
-
-
Elution:
-
Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate and reconstitute as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction of this compound.
Caption: Simplified metabolic pathway of isoleucine catabolism.
References
Technical Support Center: 2-Methyl-3-oxohexanoyl-CoA Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 2-Methyl-3-oxohexanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is a coenzyme A derivative. It is an intermediate in the alpha-oxidation of 3-methyl-branched fatty acids, a metabolic pathway that occurs in peroxisomes. This pathway is crucial for the breakdown of certain branched-chain fatty acids that cannot be metabolized through beta-oxidation. Dysregulation of this pathway can be associated with various metabolic disorders.
Q2: What are the key considerations for storing and handling this compound?
Proper storage and handling are critical to maintain the integrity of this compound. It is recommended to store the compound under the conditions specified in the Certificate of Analysis provided by the supplier. Typically, this involves storage at low temperatures (e.g., -20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles. When preparing solutions, use appropriate buffers and be mindful of the compound's stability at different pH values and temperatures.
Q3: What are the common applications of this compound in research and drug development?
This compound is utilized in various research applications, including:
-
Enzymatic assays: To study the kinetics and inhibition of enzymes involved in branched-chain fatty acid metabolism.
-
Metabolic studies: To investigate the pathways of fatty acid oxidation and their regulation.
-
Drug discovery: As a substrate or intermediate to screen for potential therapeutic agents targeting metabolic disorders.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, covering enzymatic assays and LC-MS/MS analysis.
Enzymatic Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | Degraded this compound: Improper storage or handling. | Ensure proper storage conditions as per the Certificate of Analysis and avoid multiple freeze-thaw cycles. Prepare fresh substrate solutions for each experiment. |
| Inactive enzyme: Improper storage or handling of the enzyme. | Store the enzyme at the recommended temperature and in a suitable buffer. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition. | Optimize assay conditions by testing a range of pH values, temperatures, and buffer components. Refer to literature for similar enzyme assays. | |
| Presence of inhibitors: Contaminants in the sample or reagents. | Use high-purity reagents and deionized water. If analyzing biological samples, consider sample purification steps to remove potential inhibitors. | |
| High background signal | Spontaneous hydrolysis of this compound: The thioester bond is susceptible to hydrolysis. | Prepare fresh substrate solutions and minimize the time between solution preparation and the assay. Run a no-enzyme control to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. |
| Contaminated reagents: Reagents may contain interfering substances. | Use fresh, high-quality reagents. Test each reagent individually for its contribution to the background signal. | |
| Inconsistent or variable results | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for reagents to minimize pipetting variations. |
| Temperature fluctuations: Inconsistent incubation temperatures. | Use a calibrated incubator or water bath with stable temperature control. | |
| Sample heterogeneity: For biological samples, ensure the sample is well-mixed before aliquoting. | Thoroughly vortex or mix the sample before taking an aliquot for the assay. |
LC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape or tailing | Suboptimal chromatographic conditions: Inappropriate column, mobile phase, or gradient. | Optimize the LC method. Consider using a column suitable for polar molecules. Adjust the mobile phase composition and gradient to improve peak shape. |
| Matrix effects: Co-eluting compounds from the sample matrix interfering with ionization. | Implement sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Use a matrix-matched calibration curve. | |
| Low sensitivity or no signal | Degradation of the analyte: Instability of this compound during sample preparation or analysis. | Keep samples on ice or at low temperatures throughout the preparation process. Minimize the time between sample preparation and injection. |
| Inefficient ionization: Suboptimal mass spectrometer source parameters. | Optimize ESI source parameters such as spray voltage, gas flow rates, and temperature. | |
| Incorrect mass transitions (MRM): Wrong precursor or product ions selected. | Verify the mass transitions for this compound using a pure standard. | |
| Inaccurate quantification | Matrix effects: Ion suppression or enhancement from the sample matrix. | Use an internal standard that is structurally similar to the analyte to correct for matrix effects. A stable isotope-labeled version of this compound would be ideal. |
| Non-linear calibration curve: Saturation of the detector or non-ideal ionization at high concentrations. | Prepare a calibration curve over a wide range of concentrations to determine the linear dynamic range. Dilute samples if they fall outside this range. | |
| Carryover: Analyte from a previous injection adsorbing to the LC system and eluting in subsequent runs. | Implement a thorough wash step with a strong solvent after each injection of a high-concentration sample. |
Experimental Protocols
Representative Enzymatic Assay Protocol: Thiolase Activity with this compound
This protocol is a representative method for measuring the activity of a thiolase enzyme using this compound as a substrate. The assay measures the decrease in absorbance at 303 nm resulting from the cleavage of the thioester bond.
Materials:
-
This compound
-
Purified thiolase enzyme
-
Coenzyme A (CoA)
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Tris-HCl buffer (50 mM, pH 8.0) containing 50 mM KCl and 2 mM MgCl2
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the potassium phosphate buffer. Determine the exact concentration by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
Prepare a stock solution of CoA in the Tris-HCl buffer.
-
Dilute the purified thiolase enzyme to the desired concentration in the Tris-HCl buffer. Keep the enzyme on ice.
-
-
Set up the Reaction:
-
In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture. A typical 200 µL reaction mixture contains:
-
150 µL Tris-HCl buffer
-
20 µL of this compound solution (final concentration will vary depending on the experiment, e.g., 50 µM)
-
10 µL of CoA solution (e.g., final concentration of 50 µM)
-
-
Include a blank reaction without the enzyme to measure the non-enzymatic hydrolysis of the substrate.
-
-
Initiate the Reaction and Measure Absorbance:
-
Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 20 µL of the diluted thiolase enzyme to the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 303 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
-
Calculate Enzyme Activity:
-
Determine the initial rate of the reaction (ΔA₃₀₃/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the enolate of this compound at 303 nm is approximately 14,000 M⁻¹cm⁻¹.
-
Quantitative Data Summary:
| Parameter | Value |
| Wavelength for measurement | 303 nm |
| Molar extinction coefficient (ε) | ~14,000 M⁻¹cm⁻¹ |
| Typical substrate concentration | 10 - 100 µM |
| Typical enzyme concentration | 1 - 10 µg/mL |
| Assay temperature | 25 - 37 °C |
| pH | 8.0 |
Visualizations
Caption: Workflow for a typical enzymatic assay using this compound.
minimizing sample degradation during 2-Methyl-3-oxohexanoyl-CoA analysis
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of 2-Methyl-3-oxohexanoyl-CoA degradation during sample preparation?
A1: The primary cause of degradation for acyl-CoAs, including this compound, is enzymatic activity and chemical hydrolysis. The thioester bond is susceptible to cleavage by cellular thioesterases and is unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[1] To mitigate this, it is crucial to rapidly quench metabolic activity and maintain low temperatures throughout the sample preparation process.
Q2: What are the optimal storage conditions for samples containing this compound?
A2: For long-term stability, samples should be stored as a dry pellet at -80°C.[1] Repeated freeze-thaw cycles should be avoided. If samples need to be stored in solution, use a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, or an organic solvent like methanol (B129727).[1][2] Storing samples in unbuffered aqueous solutions can lead to rapid hydrolysis.
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying acyl-CoAs.[1][3] This technique allows for the specific detection of the target molecule even in complex biological matrices.
Q4: How can I improve the chromatographic separation of this compound?
A4: Reversed-phase chromatography, typically with a C18 column, is commonly used for the separation of acyl-CoAs.[1] To improve peak shape and retention for these polar molecules, consider using an ion-pairing agent in the mobile phase or operating at a high pH (around 10.5 with ammonium hydroxide).[1]
Q5: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A5: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][4] Another common fragment ion is observed at m/z 428.[1] For this compound, one would predict a precursor ion corresponding to its molecular mass and a prominent product ion resulting from the neutral loss of 507 Da.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation | Ensure rapid quenching of biological samples with liquid nitrogen or cold methanol. Keep samples on ice at all times. Store extracts at -80°C. |
| Inefficient Extraction | Use a validated extraction protocol. A common method involves protein precipitation with ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA).[1] Ensure complete cell lysis. | |
| Matrix Effects | Use a stable isotope-labeled internal standard to normalize for extraction inefficiency and matrix effects. If not available, use a structurally similar odd-chain acyl-CoA.[1] Perform a matrix effect study by post-column infusion. | |
| Poor Peak Shape | Analyte Interaction with Column | Add an ion-pairing agent (e.g., heptafluorobutyric acid) to the mobile phase. Alternatively, use a high pH mobile phase (e.g., with ammonium hydroxide) to improve deprotonation and peak shape.[1] |
| Inappropriate Column Chemistry | Ensure the use of a suitable reversed-phase column (e.g., C18) that is stable at the mobile phase pH. | |
| High Variability Between Replicates | Inconsistent Sample Handling | Standardize all sample handling steps, including extraction volumes, incubation times, and temperatures. |
| Instability in Autosampler | Maintain the autosampler at a low temperature (e.g., 4°C). One study showed that the stability of acyl-CoAs in the autosampler can vary depending on the reconstitution solvent.[5] Consider using glass vials instead of plastic to minimize analyte adsorption.[6] | |
| Inaccurate Quantification | Non-Linearity of Calibration Curve | Construct the calibration curve in a matrix that closely matches the study samples. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[1] |
| Lack of Appropriate Internal Standard | Use a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, use a close structural analog that is not endogenously present. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from methods described for the analysis of short-chain acyl-CoAs.[1]
-
Cell Culture: Grow cells to the desired confluency in a standard culture plate.
-
Quenching and Harvesting:
-
Aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing an appropriate internal standard.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water or 50 mM ammonium acetate) for LC-MS/MS analysis.
-
Protocol 2: Extraction of Short-Chain Acyl-CoAs from Tissue Samples
This protocol is a general guide based on established methods for acyl-CoA extraction from tissues.
-
Tissue Collection:
-
Excise the tissue of interest as quickly as possible.
-
Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.
-
-
Homogenization:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a suitable volume of ice-cold extraction buffer (e.g., 10% trichloroacetic acid or 2.5% sulfosalicylic acid) containing an internal standard.
-
-
Protein Precipitation:
-
Keep the homogenate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Cleanup (Optional):
-
The supernatant can be directly analyzed, or a solid-phase extraction (SPE) step can be performed to remove interfering substances. Note that SPE may lead to the loss of hydrophilic short-chain acyl-CoAs.[1]
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant (or SPE eluate) to a new tube.
-
If necessary, dry the sample and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: The primary degradation pathway for this compound via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. allhdi.com [allhdi.com]
- 6. dfzljdn9uc3pi.cloudfront.net [dfzljdn9uc3pi.cloudfront.net]
Technical Support Center: Optimizing Chromatographic Resolution of Acyl-CoA Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of acyl-CoA isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of acyl-CoA isomers, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My acyl-CoA peaks are exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for acyl-CoA compounds is a common issue and can be caused by several factors:
-
Secondary Interactions: Acyl-CoAs can interact with active sites on the stationary phase, such as residual silanols on silica-based columns.[1][2]
-
Solution: Add a small amount of a competing acid or base to the mobile phase (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide) to block these active sites.[1][3] Consider using a well-end-capped column to minimize the number of free silanols.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2][3]
-
Solution: Reduce the sample concentration or the injection volume.[3]
-
-
Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[3][5]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3]
-
-
Column Contamination or Degradation: Buildup of contaminants or a void at the column inlet can lead to poor peak shape.[3][6]
Issue 2: Insufficient Resolution Between Isomers
Q: I am struggling to separate critical acyl-CoA isomers. What strategies can I employ to improve resolution?
A: Improving the separation between closely eluting isomers often requires a multi-faceted approach:
-
Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[3]
-
pH Adjustment: Modifying the mobile phase pH can change the ionization state of the acyl-CoA molecules and their interaction with the stationary phase.[7] For short-chain acyl-CoAs, slightly acidic mobile phases are often beneficial, while alkaline conditions may be preferred for long-chain species to reduce peak tailing.[8]
-
Additives: The concentration and type of acid or base modifier can impact resolution.[1]
-
-
Stationary Phase Selection:
-
Particle Size: Smaller particle sizes generally lead to better column efficiency and sharper peaks.[5]
-
Column Chemistry: If using a standard C18 column, consider a different stationary phase. For aromatic acyl-CoAs, a phenyl-based stationary phase might offer better separation due to π-π interactions.[3] For enantiomeric separations, a chiral stationary phase is essential.[1][9]
-
-
Temperature Control: Adjusting the column temperature can influence selectivity and improve separation.[1][7] A stable column temperature is crucial for reproducible retention times.[1]
-
Gradient Profile: Optimizing the gradient steepness can improve the separation of complex mixtures.[10]
Issue 3: Low Signal Intensity or Poor Sensitivity
Q: The signal for my acyl-CoA analytes is very low. How can I enhance the signal-to-noise ratio?
A: Low signal intensity can be a significant challenge due to the typically low abundance of acyl-CoAs in biological samples.[11]
-
Suboptimal Ion Source Settings: Optimization of mass spectrometer source parameters is critical.
-
Solution: Adjust parameters such as capillary voltage, gas flow rates, and temperature to maximize ionization of your specific acyl-CoA compounds.[1]
-
-
Sample Preparation: Inefficient extraction or the presence of interfering matrix components can suppress the signal.
-
Mobile Phase Composition: The choice of mobile phase modifier can impact ionization efficiency.
-
Solution: Experiment with different modifiers (e.g., formic acid, ammonium acetate, ammonium hydroxide) to find the optimal conditions for your analytes in either positive or negative ionization mode.[13]
-
-
Analyte Stability: Acyl-CoAs can be unstable, degrading due to temperature or pH.[14][15]
-
Solution: Ensure proper sample handling and storage. Use of glass vials instead of plastic can decrease signal loss for some CoA species.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of acyl-CoA isomers?
A1: The main challenges include:
-
Structural Similarity: Positional and stereoisomers have very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[1]
-
Compound Polarity and Stability: Acyl-CoAs are polar molecules and can be prone to degradation, requiring careful handling and optimized chromatographic conditions.[1]
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation and detection of target acyl-CoAs.[1]
-
Low Abundance: Acyl-CoAs are often present at low concentrations in biological tissues, demanding highly sensitive analytical methods.[11]
Q2: Which HPLC column is recommended for separating acyl-CoA isomers?
A2: The choice of column depends on the nature of the isomers:
-
Reversed-Phase (RP) HPLC: C18 columns are the most commonly used for separating acyl-CoAs based on the length and saturation of the fatty acyl chain.[16][17]
-
Chiral Stationary Phases (CSPs): For separating enantiomers (e.g., 3R- and 3S-hydroxyacyl-CoAs), a chiral column such as one based on amylose (B160209) or cellulose (B213188) derivatives is necessary.[1][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common, HILIC can be an alternative for separating highly polar, short-chain acyl-CoAs.[13]
Q3: Can I use UV detection for acyl-CoA analysis?
A3: Yes, UV detection is a common method for acyl-CoA analysis. The adenine (B156593) moiety of the Coenzyme A molecule has a strong absorbance at approximately 254-260 nm, allowing for sensitive detection.[16][17] However, for complex biological samples where specificity is crucial, coupling liquid chromatography to mass spectrometry (LC-MS) is often preferred.[11][12]
Q4: What are some key considerations for sample preparation of acyl-CoAs from biological matrices?
A4: Effective sample preparation is critical for successful analysis. Key steps and considerations include:
-
Extraction: Protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are common methods.[12]
-
Purification: SPE is highly recommended to remove interfering substances like salts and phospholipids, which can cause ion suppression in MS detection and affect chromatographic performance.[18] C18 or oligonucleotide purification cartridges are often used.[17][19]
-
Stability: Due to their instability, samples should be processed quickly and at low temperatures to minimize degradation.[14][15]
Data Presentation
Table 1: Comparison of Mobile Phase Modifiers for Acyl-CoA Analysis
| Modifier | Typical Concentration | Ionization Mode | Advantages | Disadvantages |
| Formic Acid | 0.1% | Positive | Good for protonation of many molecules. | May not be optimal for all acyl-CoAs. |
| Ammonium Acetate | 5-10 mM | Positive/Negative | Can improve peak shape and is volatile.[13] | May form adducts. |
| Ammonium Hydroxide | 0.1% | Negative | Useful for deprotonating acidic molecules. | Can affect column stability at high pH. |
| Triethylamine | 0.1% | Negative | Can improve peak shape for basic compounds. | Can cause ion suppression and is not as volatile.[13] |
Table 2: Typical Reversed-Phase LC-MS Parameters for Acyl-CoA Isomer Separation
| Parameter | Setting | Rationale |
| Column | C18, 1.7-3 µm particle size | Provides good retention and separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Acidic modifier for positive ionization; salt for pH control. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5-95% B over 15-30 minutes | A broad gradient is often necessary to elute a wide range of acyl-CoAs. |
| Flow Rate | 0.2-0.5 mL/min | Dependent on column dimensions. |
| Column Temp. | 30-45 °C | Higher temperatures can improve peak shape but may affect stability. |
| Injection Vol. | 1-10 µL | Keep low to prevent overload. |
| MS Detection | ESI in Positive or Negative Mode | Choice depends on the specific acyl-CoA and desired sensitivity. |
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC-MS/MS Method for Acyl-CoA Profiling
-
Sample Preparation (from tissue):
-
Homogenize ~50 mg of frozen tissue in a cold buffer (e.g., KH2PO4).[19]
-
Perform protein precipitation with a solvent like acetonitrile or an acetonitrile/isopropanol mixture.[13][19]
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Purify the extract using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interferences.[18]
-
Elute the acyl-CoAs from the SPE cartridge, evaporate to dryness, and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: Start at 2% B, ramp to 98% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Detection:
-
Utilize electrospray ionization (ESI) in either positive or negative mode.
-
Perform data-dependent acquisition to identify unknown acyl-CoAs or use multiple reaction monitoring (MRM) for targeted quantification of known isomers.[11]
-
Visualizations
Caption: A flowchart for systematically troubleshooting poor HPLC resolution of acyl-CoA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. agilent.com [agilent.com]
- 7. chromacademy.com [chromacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. support.waters.com [support.waters.com]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. aocs.org [aocs.org]
- 19. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in measuring low abundance acyl-CoAs
Welcome to the Technical Support Center for Acyl-CoA Analysis. This guide provides troubleshooting tips and answers to frequently asked questions regarding the measurement of low-abundance acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring low-abundance acyl-CoAs?
Measuring acyl-CoAs, particularly those at low concentrations, is challenging due to several factors:
-
Inherent Instability : Acyl-CoAs are susceptible to both enzymatic and chemical degradation and are sensitive to temperature and pH.[1] Immediate processing of fresh tissue is recommended. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[2]
-
Low Abundance : Many acyl-CoA species are present at very low intracellular concentrations, requiring highly sensitive analytical methods for detection.[1]
-
Diverse Physicochemical Properties : The acyl-CoA pool spans a wide range of polarities, from hydrophilic short-chain species to hydrophobic very-long-chain species. This diversity makes it difficult to develop a single extraction and chromatographic method that is effective for all species.[1][3][4]
-
Matrix Effects : Biological samples contain a complex mixture of molecules that can co-elute with acyl-CoAs and interfere with their ionization in the mass spectrometer, a phenomenon known as ion suppression.[1] This can lead to inaccurate quantification.
-
Analyte Loss : The phosphate (B84403) groups in the CoA moiety have a high affinity for glass and metal surfaces, which can lead to significant analyte loss during sample preparation and analysis.[5]
Q2: Which analytical technique is most suitable for quantifying low-abundance acyl-CoAs?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[3][6] LC-MS/MS allows for the separation of different acyl-CoA species and their specific detection using techniques like Multiple Reaction Monitoring (MRM), which minimizes interferences from the sample matrix.[4][7] In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety), which is commonly used for their identification and quantification.[8]
Q3: What are the best practices for sample handling and storage to ensure acyl-CoA stability?
To preserve the integrity of acyl-CoAs, follow these critical steps:
-
Rapid Quenching : Metabolic activity must be stopped immediately. For cell cultures, this can be done by washing with ice-cold saline and adding an ice-cold extraction solvent.[8] For tissues, samples should be flash-frozen in liquid nitrogen immediately after collection.[2]
-
Maintain Low Temperatures : All sample preparation steps, including homogenization and centrifugation, should be performed on ice to minimize enzymatic degradation.[2]
-
Avoid Freeze-Thaw Cycles : Repeatedly freezing and thawing samples can significantly degrade acyl-CoAs.[2] Aliquot samples if multiple analyses are planned.
-
Proper Storage : Store tissues and extracts at -80°C. For long-term storage, extracts should be stored as dry pellets under nitrogen or argon.[8]
Q4: What type of internal standard should I use for accurate quantification?
The use of an appropriate internal standard is crucial to correct for variability in extraction efficiency and matrix effects.[8]
-
Ideal Standard : Stable isotope-labeled (e.g., ¹³C-labeled) versions of the acyl-CoAs you are measuring are the gold standard. These standards have nearly identical chemical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.[9][10]
-
Practical Alternative : If stable isotope-labeled standards are unavailable or cost-prohibitive, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are excellent choices.[8][11] These are typically absent or present at very low levels in most biological samples and can effectively mimic the behavior of endogenous even-chain acyl-CoAs during extraction and analysis.[8]
Troubleshooting Guides
Issue 1: Low or No Signal Detected for Acyl-CoAs
This is a common issue that can arise from problems in sample preparation, extraction, or the analytical run itself.
Troubleshooting Workflow: Low Acyl-CoA Signal
Caption: A decision tree for troubleshooting low acyl-CoA signals.
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are highly unstable. Ensure metabolic activity was quenched rapidly, samples were kept on ice throughout preparation, and stored at -80°C.[2][8] Reconstitute dried extracts just before analysis. |
| Inefficient Extraction | Ensure thorough homogenization of the tissue or lysis of the cells.[2] Consider using solid-phase extraction (SPE) after solvent extraction to purify and concentrate the analytes, which can improve recovery rates.[2] |
| Analyte Loss on Surfaces | The phosphate groups on CoA can adhere to surfaces. Using glass vials instead of plastic can decrease signal loss for some species.[12] A derivatization strategy involving phosphate methylation can also resolve analyte loss.[5] |
| Incorrect MS Parameters | Verify that the mass spectrometer is calibrated and that you are using the correct precursor and product ion masses for your target acyl-CoAs. For general profiling, a neutral loss scan of 507 Da (in positive ion mode) is effective for identifying a wide range of acyl-CoA species.[8] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Poor peak shape compromises resolution and reduces sensitivity, making accurate quantification difficult.
| Possible Cause | Recommended Solution |
| Secondary Interactions | The phosphate moiety of acyl-CoAs can interact with the silica (B1680970) support of the column, causing peak tailing. Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for long-chain species on a C18 column.[13] |
| Poor Retention (Short-Chains) | Short-chain acyl-CoAs are highly polar and may have poor retention on standard C18 columns.[3] Consider using a column with a different chemistry (e.g., HILIC) or adding an ion-pairing agent to the mobile phase. |
| Column Overload | Injecting too much sample, especially from a "dirty" extract, can overload the column and lead to broad peaks.[1] Dilute the sample or improve sample cleanup using SPE. |
Issue 3: Inaccurate or Imprecise Quantification
High variability between replicates or a mismatch with expected concentrations points to issues with quantification.
| Possible Cause | Recommended Solution |
| Matrix Effects / Ion Suppression | Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes.[1] Enhance sample cleanup using SPE.[2] Also, ensure chromatographic separation is sufficient to resolve analytes from major interfering species.[8] |
| Lack of Proper Internal Standard | Without an internal standard, variations in extraction recovery and instrument response cannot be corrected. Use a stable isotope-labeled or odd-chain acyl-CoA internal standard and add it at the very beginning of the extraction process.[8] |
| Non-Linearity of Calibration Curve | Construct calibration curves using a matrix that closely matches your study samples to account for matrix effects.[8] Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[8] |
Experimental Protocols & Data
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods combining solvent extraction and solid-phase extraction (SPE) for improved recovery and purity.[2][14][15]
Materials:
-
~100 mg frozen tissue
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN) and Isopropanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange or C18)
Workflow:
Caption: Workflow for acyl-CoA extraction from tissue samples.
Procedure:
-
Homogenization : In a pre-chilled glass homogenizer, add ~100 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.[2] Homogenize thoroughly on ice.
-
Solvent Extraction : Add 2-propanol and acetonitrile to the homogenate, vortex vigorously, and centrifuge to pellet debris.[14][15]
-
SPE Cleanup : Dilute the supernatant containing the acyl-CoAs and load it onto a conditioned and equilibrated SPE column.
-
Wash and Elute : Wash the column to remove interfering compounds and then elute the acyl-CoAs with an appropriate solvent (e.g., a high percentage of organic solvent).[16]
-
Concentration : Dry the eluted sample under a stream of nitrogen at room temperature.[2]
-
Analysis : Reconstitute the dried pellet in a suitable solvent (e.g., methanol/water) just prior to LC-MS/MS analysis.
Data: Comparison of Extraction Methodologies
The choice of extraction method significantly impacts analyte recovery. Different approaches may be required for short-chain versus long-chain species.
| Method | Target Analytes | Key Advantage | Reported Recovery (%) | Reference |
| Acidic Buffer + ACN/Isopropanol with SPE | Long-Chain Acyl-CoAs | High purity and reproducibility | 70 - 80% | [14][15] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Short-Chain Acyl-CoAs & CoA Precursors | Simple, no SPE required, good recovery for polar species | 59 - >99% | [3] |
| Trichloroacetic Acid (TCA) with SPE | Short-Chain Acyl-CoAs | Effective deproteinization | 0 - 62% (Poor for polar precursors) | [3] |
| Phosphate Methylation Derivatization | Full Range (C2-C25) | Improves peak shape and resolves analyte loss on surfaces | Not specified, but LOQs of 4.2-16.9 nM achieved | [5] |
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving Recovery of Acyl-CoAs from Complex Biological Matrices
Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the extraction and analysis of acyl-CoAs from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of acyl-CoAs during extraction?
A1: Low recovery of acyl-CoAs is a common issue stemming from their inherent instability and low abundance in biological samples.[1] The primary factors include enzymatic degradation by cellular thioesterases, chemical hydrolysis of the thioester bond (especially at non-optimal pH), and thermal decomposition.[2] Incomplete cell lysis and inefficient extraction procedures can also contribute significantly to poor yields.[3]
Q2: What is the optimal pH range for extracting and storing acyl-CoAs?
A2: Acyl-CoAs are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[2] Stability markedly decreases in alkaline conditions (pH above 8.0), where the thioester bond is susceptible to hydrolysis.[2] Therefore, extraction protocols often utilize acidic buffers, such as potassium phosphate (B84403) at pH 4.9, to preserve the integrity of these molecules.[3][4]
Q3: How critical is temperature control during the extraction process?
A3: Temperature is a critical factor. Elevated temperatures accelerate both enzymatic and chemical degradation of acyl-CoAs.[2] It is imperative to maintain ice-cold conditions (0-4°C) throughout the entire extraction procedure, including homogenization, centrifugation, and solvent evaporation steps.[2][3] For long-term storage, acyl-CoA extracts should be kept at -80°C to minimize degradation.[3] Repeated freeze-thaw cycles should be strictly avoided.[3]
Q4: Which extraction method is better: solvent precipitation or solid-phase extraction (SPE)?
A4: The choice between solvent precipitation and solid-phase extraction (SPE) depends on the specific requirements of the experiment.
-
Solvent Precipitation (e.g., with 80% methanol) is a rapid and simple method that provides good recovery for a broad range of acyl-CoAs.[5] However, it may result in lower recovery for very long-chain species and can suffer from ion suppression during mass spectrometry analysis due to co-extracted matrix components.[5]
-
Solid-Phase Extraction (SPE) offers excellent sample clean-up, which reduces matrix effects and can lead to higher recovery for a wider range of acyl-CoAs.[5] This method is more time-consuming and complex than solvent precipitation.[5]
Q5: My acyl-CoA peaks are tailing during LC-MS analysis. What could be the cause?
A5: Peak tailing in LC-MS analysis of acyl-CoAs can be due to the amphiphilic nature of these molecules, which can lead to secondary interactions with the stationary phase.[6] The long hydrophobic acyl chain and the hydrophilic CoA moiety contribute to this behavior.[7] Using a C18 reversed-phase column is common for their separation.[5] Additionally, issues with the mobile phase composition or degradation of the sample in the autosampler can also contribute to poor peak shape.
Troubleshooting Guide
Problem 1: Low or no detectable signal for acyl-CoAs.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough sample disruption. For tissues, consider using a glass homogenizer for better efficiency.[3] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[8] |
| Enzymatic Degradation | Immediately quench all enzymatic activity upon sample collection. For tissues, flash-freeze samples in liquid nitrogen.[3] For cell cultures, use a pre-chilled organic solvent like methanol (B129727) at -80°C.[2] Work quickly and keep samples on ice at all times.[3] |
| Chemical Degradation (pH) | Use an acidic extraction buffer, such as 100 mM potassium phosphate at pH 4.9, to prevent hydrolysis of the thioester bond.[2] |
| Inefficient Extraction | For solvent precipitation, ensure vigorous vortexing to facilitate protein precipitation.[5] For SPE, verify that the column has been properly conditioned and equilibrated before loading the sample.[3] Optimize the wash and elution solvent compositions and volumes.[3] |
Problem 2: High variability between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize the time from sample collection to quenching and extraction for all samples. Ensure all samples are kept at a consistent, cold temperature throughout the process. |
| Precipitate Disturbance | When collecting the supernatant after centrifugation, be careful not to disturb the protein pellet.[1] |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate volume transfers, especially when adding internal standards and reconstitution solvent. |
| Sample Evaporation Issues | If using a nitrogen evaporator, ensure the gas flow is gentle and consistent across all samples to prevent splashing and sample loss. Avoid over-drying the sample, as this can make reconstitution difficult. |
Quantitative Data Summary
The recovery and abundance of acyl-CoAs can vary significantly depending on the biological matrix and the extraction method employed.
Table 1: Comparison of Acyl-CoA Extraction Methodologies
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs.[5] | Potential for ion suppression from co-extracted matrix components.[5] | High MS intensities reported, but specific recovery percentages are not always stated.[5] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects.[5] High recovery for a wide range of acyl-CoAs.[5] | More time-consuming and complex than solvent precipitation.[5] | 70-80% depending on the tissue.[4] 83-90% for the SPE step alone.[9] |
| Biphasic Extraction (e.g., Chloroform/Methanol) | Effective for extracting a wide range of lipids.[10] | Can be less effective for polar lipids compared to single-phase methods.[10] | Not explicitly stated for acyl-CoAs, but generally high for lipids. |
Table 2: Reported Acyl-CoA Abundance in Various Biological Samples
| Acyl-CoA Species | HepG2 Cells (pmol/10⁶ cells) | Murine Heart (pmol/mg tissue) |
| Acetyl-CoA | 10.644[1] | 5.77[11] |
| Propionyl-CoA | 3.532[1] | 0.476[11] |
| Succinyl-CoA | 25.467[1] | Not Reported |
| Crotonyl-CoA | 0.032[1] | Not Reported |
| Lactoyl-CoA | 0.011[11] | 0.0179[11] |
| Palmitoyl-CoA (C16:0) | ~12 (normalized to mg protein)[1] | Not Reported |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[1]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction using Solvent Precipitation
This method is adapted for cultured cells and is valued for its speed and simplicity.[5]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol in water
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold 80% methanol and scrape the cells.[1]
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold 80% methanol.[1]
-
-
Lysis and Protein Precipitation: Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[1][5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1][5]
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[1][5]
Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, reducing matrix effects for sensitive LC-MS/MS analysis.[5]
Materials:
-
Homogenization buffer (e.g., 100 mM Potassium Phosphate, pH 4.9)[3]
-
Organic solvents (e.g., Acetonitrile, Isopropanol)[3]
-
C18 SPE Cartridges[5]
-
SPE conditioning and equilibration solutions (Methanol, Water)[5][12]
-
Wash solution (e.g., 2% formic acid)[12]
-
Elution solution (e.g., 2% and 5% ammonium hydroxide)[12]
Procedure:
-
Sample Homogenization: Homogenize the frozen tissue powder or cell pellet in ice-cold homogenization buffer mixed with an organic solvent like acetonitrile/isopropanol.[4][5]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with water or homogenization buffer.[5][12]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with an appropriate wash solution (e.g., 2% formic acid followed by methanol) to remove interfering substances.[12]
-
Elution: Elute the acyl-CoAs from the cartridge using a suitable elution buffer (e.g., solutions of ammonium hydroxide).[5][12]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS/MS system.[5][12]
Visualizations
Caption: General workflow for the extraction and analysis of acyl-CoAs.
Caption: Simplified pathway of fatty acid β-oxidation showing key acyl-CoA intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Methyl-3-oxohexanoyl-CoA and Other Acyl-CoA Derivatives in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Methyl-3-oxohexanoyl-CoA, a specialized acyl-coenzyme A (CoA) derivative, in relation to other more extensively characterized acyl-CoA molecules. While direct experimental data on this compound is limited, this document synthesizes available information on its formation and potential metabolic roles, drawing comparisons with structurally related and metabolically significant acyl-CoA derivatives. This analysis is supported by established experimental protocols for the characterization of these molecules.
Introduction to this compound
This compound is a coenzyme A thioester that has been identified as an intermediate in a novel anabolic pathway. This pathway involves the condensation of two three-carbon propionyl-CoA units to form a six-carbon backbone. A closely related molecule, and likely a metabolic precursor or isomer, is trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), which has been observed to form from propionyl-CoA in various tissues, including the heart and liver.[1][2] This pathway represents a departure from the canonical fatty acid synthesis and degradation pathways that primarily utilize two-carbon acetyl-CoA units.
The presence of a methyl branch and a ketone group at the beta-position suggests a unique role for this compound in cellular metabolism, potentially influencing pathways such as branched-chain amino acid catabolism and fatty acid oxidation.
Comparison with Other Acyl-CoA Derivatives
To understand the potential biochemical performance of this compound, it is useful to compare it with other well-characterized acyl-CoA derivatives. This comparison will focus on their roles in key metabolic pathways, their substrate specificity with relevant enzymes, and their overall impact on cellular energy homeostasis.
| Acyl-CoA Derivative | Primary Metabolic Role(s) | Key Associated Enzymes | Structural Features of Note |
| This compound | Anabolic condensation of propionyl-CoA | Putative condensing enzyme, 2-methyl-branched-chain acyl-CoA dehydrogenase | 2-methyl branch, 3-oxo group |
| Hexanoyl-CoA | Fatty acid β-oxidation, fatty acid synthesis | Medium-chain acyl-CoA dehydrogenase (MCAD), Acyl-CoA thioesterases | Straight-chain C6 acyl group |
| Butyryl-CoA | Fatty acid β-oxidation, ketone body metabolism | Short-chain acyl-CoA dehydrogenase (SCAD) | Straight-chain C4 acyl group |
| Propionyl-CoA | Anaplerosis (via conversion to succinyl-CoA), precursor for odd-chain fatty acids and this compound | Propionyl-CoA carboxylase | C3 acyl group |
| trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA) | Intermediate in the anabolic condensation of propionyl-CoA | Putative condensing enzyme, enoyl-CoA hydratase/reductase | 2-methyl branch, α,β-unsaturation |
Potential Metabolic Pathways and Performance
The unique structure of this compound suggests several potential metabolic fates and interactions. The workflow below illustrates a hypothetical pathway for its formation and subsequent metabolism, based on known enzymatic reactions for similar molecules.
Caption: Hypothetical metabolic pathway of this compound.
Substrate Specificity of Acyl-CoA Dehydrogenases
Acyl-CoA dehydrogenases (ACADs) are a family of enzymes crucial for the first step of fatty acid β-oxidation.[3] Their substrate specificity is a key determinant of which fatty acids can be metabolized. While straight-chain acyl-CoAs are the preferred substrates for enzymes like MCAD and SCAD, specialized ACADs exist for branched-chain substrates.
It is plausible that a specific 2-methyl-branched-chain acyl-CoA dehydrogenase would be required to process this compound or its downstream metabolites. Studies on 2-methyl-branched-chain acyl-CoA dehydrogenase from Ascaris suum have shown that it can dehydrogenate 2-methylbutyryl-CoA and 2-methylvaleryl-CoA, indicating a capacity to handle α-methylated acyl-CoAs.[4] The kinetic parameters for this enzyme with its preferred substrates are a Km in the range of 18-21 µM and a Vmax of approximately 1.6 µmol/min/mg.[4] The presence of the 3-oxo group in this compound, however, would likely necessitate a reduction step prior to dehydrogenation.
Role of Acyl-CoA Thioesterases
Acyl-CoA thioesterases (ACOTs) regulate the intracellular pools of acyl-CoAs and free fatty acids by hydrolyzing the thioester bond.[5] The substrate specificity of different ACOT isoforms is a critical aspect of their regulatory function. Some ACOTs exhibit broad specificity, while others are more selective for acyl-CoAs of particular chain lengths or structures.[6][7] For instance, ACOT8 is known to have broad substrate specificity, including medium- to long-chain and methyl-branched acyl-CoAs.[5] It is conceivable that an ACOT could act on this compound to release 2-methyl-3-oxohexanoic acid, thereby modulating its downstream signaling or metabolic effects.
Experimental Protocols
The following are generalized protocols for the synthesis and quantitative analysis of acyl-CoA derivatives, which can be adapted for the study of this compound.
Chemo-enzymatic Synthesis of Acyl-CoA Derivatives
A common method for the synthesis of acyl-CoA thioesters involves the activation of the corresponding carboxylic acid.
Materials:
-
Carboxylic acid (e.g., 2-methyl-3-oxohexanoic acid)
-
Coenzyme A, trilithium salt
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.5)
Procedure:
-
Dissolve the carboxylic acid in anhydrous THF.
-
Add CDI in a 1.1 molar excess to the carboxylic acid solution and stir at room temperature for 15-30 minutes to form the acyl-imidazole intermediate.
-
In a separate tube, dissolve Coenzyme A in the aqueous buffer.
-
Add the acyl-imidazole solution dropwise to the Coenzyme A solution while stirring.
-
Monitor the reaction progress by HPLC until completion (typically 1-4 hours).
-
Purify the resulting acyl-CoA by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the acyl-CoA as a powder.
Caption: Workflow for the synthesis of acyl-CoA derivatives.
Quantitative Analysis of Acyl-CoA Derivatives by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water with internal standards).
-
Centrifuge to pellet precipitated proteins and other cellular debris.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol (B129727) in water).
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Quantification: Employ multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest and the corresponding internal standard. The ratio of the peak area of the analyte to the internal standard is used for quantification against a standard curve.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Purification and characterization of the 2-methyl branched-chain Acyl-CoA dehydrogenase, an enzyme involved in NADH-dependent enoyl-CoA reduction in anaerobic mitochondria of the nematode, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Machine learning model of the catalytic efficiency and substrate specificity of acyl-ACP thioesterase variants generated from natural and in vitro directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methyl-3-oxohexanoyl-CoA's Metabolic Impact
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, linking the catabolism and anabolism of fatty acids to energy production and cellular signaling. The structural diversity of acyl-CoAs, including modifications such as methyl branching and oxidation state, dictates their metabolic fate and biological activity. This guide provides a comparative analysis of the metabolic impact of 2-Methyl-3-oxohexanoyl-CoA, a structurally distinct acyl-CoA, in relation to other key acyl-CoA species. Due to the limited direct experimental data on this compound, this analysis infers its metabolic role by comparing it with the well-characterized metabolism of 2-methyl-branched chain and 3-oxoacyl-CoAs. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the analysis of acyl-CoAs are provided.
Metabolic Context: Inferred Pathway for this compound
Based on the metabolism of structurally related compounds, this compound is likely a substrate for peroxisomal and potentially mitochondrial β-oxidation pathways that are specialized for branched-chain fatty acids. The presence of a methyl group at the α-carbon (C2) and a keto group at the β-carbon (C3) suggests a unique enzymatic processing compared to straight-chain saturated acyl-CoAs.
The metabolism of 2-methyl-branched chain fatty acids typically involves α-methylacyl-CoA racemase (AMACR), which converts the (2R)-stereoisomer to the (2S)-stereoisomer, a prerequisite for degradation by β-oxidation enzymes.[1] The subsequent steps would involve specialized 2-methylacyl-CoA oxidases and thiolases. The 3-oxo group is a standard intermediate in the β-oxidation cycle.
Below is a proposed metabolic pathway for this compound, highlighting the key enzymatic steps.
References
screening for inhibitors of 2-Methyl-3-oxohexanoyl-CoA producing enzymes
A Comprehensive Guide to Screening Inhibitors of 2-Methyl-3-oxohexanoyl-CoA Producing Enzymes
For researchers, scientists, and drug development professionals, identifying potent and selective inhibitors of enzymes involved in critical metabolic pathways is a cornerstone of modern therapeutic development. This guide provides a comparative overview of screening methodologies for inhibitors of enzymes that produce this compound, a key intermediate in various biosynthetic pathways. While the precise enzymatic origin of this compound can vary, its structure suggests involvement of enzyme families such as β-ketothiolases, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthases, and polyketide synthases (PKSs).
This guide offers a detailed comparison of relevant screening assays, quantitative data on known inhibitors, and complete experimental protocols to aid in the selection and implementation of the most suitable screening strategy.
Comparison of Screening Assays for Inhibitor Identification
A variety of high-throughput screening (HTS) assays have been developed for enzymes related to the biosynthesis of this compound. The choice of assay depends on factors such as the specific enzyme target, required throughput, and available instrumentation.
| Assay Type | Principle | Target Enzymes | Advantages | Disadvantages |
| Spectrophotometric (DTNB-based) | Measures the release of Coenzyme A (CoASH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product detectable at 412 nm.[1][2] | HMG-CoA Synthase, β-ketothiolase | Simple, cost-effective, suitable for HTS in 384-well format.[1][2] | Potential for interference from colored compounds or compounds that react with thiols. |
| Spectrophotometric (NADPH depletion) | Monitors the decrease in absorbance at 340 nm resulting from the consumption of NADPH by the enzyme. | HMG-CoA Reductase, Fatty Acid Synthase | Direct measurement of cofactor consumption, widely used. | Can be biased by interfering processes that also utilize NADPH.[3] |
| Fluorometric | Utilizes a non-fluorescent substrate that is converted into a fluorescent product by the enzyme. For example, the thioesterase domain of Pks13 can be assayed using a substrate that releases the fluorescent molecule 4-methylumbelliferone.[4] | Polyketide Synthases (Thioesterase domain), Fatty Acid Amide Hydrolase | High sensitivity, suitable for HTS. | Susceptible to interference from fluorescent compounds.[4] |
| Mass Spectrometry-based | Directly measures the formation of the product or consumption of the substrate. Stable isotope-labeled substrates (e.g., 13C-labeled malonyl-CoA) can be used for specific detection.[3] | Fatty Acid Synthase, various acyltransferases | High specificity and sensitivity, provides structural information about the product, less prone to interference from colored or fluorescent compounds.[3] | Lower throughput compared to optical assays, requires specialized and expensive instrumentation.[5] |
| Live-Cell-based (Yeast) | A genetically modified yeast strain expressing the target enzyme is used. Inhibition of the enzyme is detected by monitoring the uptake of a fluorescently labeled substrate analog.[6][7] | Fatty Acid Transport Proteins | Provides information on inhibitor activity in a cellular context, including cell permeability.[6] | More complex assay setup, potential for off-target effects. |
Performance of Known Inhibitors
The following table summarizes the inhibitory activity of compounds against relevant enzyme classes. This data can serve as a benchmark for new screening campaigns.
| Inhibitor | Target Enzyme | IC50 Value | Assay Type |
| Oxadiazole series compound (50) | M. tuberculosis Pks13 (Thioesterase domain) | < 1 µM | Fluorometric[4] |
| Benzofuran series compound (TAM16) | M. tuberculosis Pks13 (Thioesterase domain) | Not specified, but potent | Not specified[4] |
| Adenosylhomocysteinase inhibitor (KS3) | M. smegmatis (as a model for M. tuberculosis) | 1.2 µM (for growth inhibition) | In silico screening followed by whole-cell growth inhibition assay[8] |
| Cerulenin | Fatty Acid Synthase (Ketosynthase domain) | 3.54 µg/ml (in Y79 retinoblastoma cells) | Cell viability assay[9] |
| Triclosan | Fatty Acid Synthase (Enoyl-reductase domain) | 7.29 µg/ml (in Y79 retinoblastoma cells) | Cell viability assay[9] |
| Orlistat | Fatty Acid Synthase (Thioesterase domain) | 145.25 µM (in Y79 retinoblastoma cells) | Cell viability assay[9] |
| Atorvastatin | HMG-CoA Reductase | Not specified, used as a known inhibitor | Spectrophotometric (NADPH depletion)[10] |
| Pravastatin | HMG-CoA Reductase | Inhibition observed at 250 nM | Spectrophotometric (NADPH depletion)[11] |
Experimental Protocols
High-Throughput Spectrophotometric Assay for HMG-CoA Synthase Inhibitors (DTNB-based)
This protocol is adapted from a method suitable for high-throughput screening in a 384-well format.[1][2]
Materials and Reagents:
-
Purified recombinant human HMG-CoA synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Compound library dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and control inhibitors (dissolved in DMSO) into the wells of a 384-well microplate. For negative controls (no inhibition), dispense 100 nL of DMSO. For positive controls (full inhibition), a known inhibitor can be used at a high concentration.
-
Enzyme Preparation: Prepare a solution of HMG-CoA synthase in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal within the linear range of the assay (e.g., 50-100 nM).
-
Substrate and DTNB Mix Preparation: Prepare a 2X substrate/DTNB mix in assay buffer containing acetyl-CoA, acetoacetyl-CoA, and DTNB. Final concentrations in the assay should be optimized, for example:
-
Acetyl-CoA: 100 µM
-
Acetoacetyl-CoA: 10 µM (often the limiting substrate)
-
DTNB: 200 µM
-
-
Assay Execution (Final Volume: 20 µL):
-
Add 10 µL of the HMG-CoA synthase solution to each well of the microplate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X substrate/DTNB mix to all wells.
-
-
Signal Detection: Immediately place the microplate in a microplate reader and measure the increase in absorbance at 412 nm over time. The initial rate of the reaction is proportional to the enzyme activity.
Mass Spectrometry-based Assay for Fatty Acid Synthase (FAS) Activity
This protocol provides a direct and specific method for monitoring FAS activity.[3]
Materials and Reagents:
-
Purified Fatty Acid Synthase (FAS)
-
¹³C₃-malonyl-CoA
-
Acetyl-CoA
-
NADPH
-
Internal Standard (e.g., ¹³C-labeled NEFA 16:0)
-
Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing EDTA and DTT)
-
Extraction Solvent (e.g., hexane/isopropanol/formic acid)
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine purified FAS, acetyl-CoA, and NADPH in the reaction buffer.
-
Initiate the reaction by adding ¹³C₃-malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding the internal standard dissolved in the extraction solvent.
-
Vortex vigorously to extract the de novo synthesized ¹³C-labeled non-esterified fatty acids (NEFAs).
-
Centrifuge to separate the phases.
-
-
Sample Analysis:
-
Transfer the organic (upper) phase to a new tube or a well of a microplate.
-
Analyze the extract directly by direct-infusion high-resolution mass spectrometry in negative ion mode.
-
-
Data Analysis:
-
Quantify the ¹³C-labeled NEFAs based on their specific m/z values relative to the internal standard.
-
Inhibitor screening is performed by pre-incubating the enzyme with test compounds before initiating the reaction.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway for this compound.
Experimental Workflow for High-Throughput Screening
Caption: General workflow for a high-throughput screening assay.
References
- 1. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. HMG-CoA 还原酶检测试剂盒 sufficient for 30 assays (1 mL), sufficient for 100 assays (200 μL) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Kinetic Analysis of Mitochondrial Acetoacetyl-CoA Thiolase (T2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of substrates used in the kinetic analysis of mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of appropriate substrates for enzyme characterization and drug development.
Introduction
Mitochondrial acetoacetyl-CoA thiolase (T2), encoded by the ACAT1 gene, is a key enzyme in two vital metabolic pathways: the final step of ketone body utilization (ketolysis) and the degradation of the branched-chain amino acid isoleucine.[1][2] In the isoleucine catabolic pathway, T2 catalyzes the thiolytic cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[3][4] Given its critical metabolic role, understanding the kinetic properties of T2 is essential for elucidating disease mechanisms, such as in β-ketothiolase deficiency, and for the development of therapeutic interventions.[5][6]
The substrate 2-Methyl-3-oxohexanoyl-CoA is a close structural analog of the natural substrate 2-methylacetoacetyl-CoA and is utilized in the kinetic analysis of T2. This guide compares the enzymatic kinetics of T2 with its natural substrate, acetoacetyl-CoA, and the isoleucine-derived substrate, 2-methylacetoacetyl-CoA, providing a framework for understanding the enzyme's substrate specificity and catalytic efficiency.
Comparative Kinetic Data
The kinetic parameters of human mitochondrial acetoacetyl-CoA thiolase (T2) have been determined for its primary substrates, acetoacetyl-CoA and 2-methylacetoacetyl-CoA. The following table summarizes the key kinetic constants, providing a direct comparison of the enzyme's performance with these molecules. The data reveals that T2 can degrade both acetoacetyl-CoA and 2-methylacetoacetyl-CoA with similar catalytic efficiencies.[7]
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Acetoacetyl-CoA | 46 ± 4 | 140 ± 5 | 3.0 x 10⁶ |
| 2-Methylacetoacetyl-CoA | 12 ± 1 | 130 ± 3 | 10.8 x 10⁶ |
Data sourced from Haapalainen et al. (2007).[7]
Signaling and Metabolic Pathways
The following diagrams illustrate the central role of mitochondrial acetoacetyl-CoA thiolase (T2) in isoleucine catabolism and ketone body metabolism.
Experimental Protocols
A reliable and reproducible experimental protocol is crucial for accurate kinetic analysis of mitochondrial acetoacetyl-CoA thiolase (T2). The following is a detailed methodology for a spectrophotometric assay.
Principle
The thiolytic cleavage of the 3-ketoacyl-CoA substrate by T2 is dependent on the presence of Coenzyme A (CoA) and results in the formation of acetyl-CoA (or propionyl-CoA and acetyl-CoA for 2-methylacetoacetyl-CoA). The reaction can be monitored by observing the decrease in absorbance at 303 nm, which is due to the disappearance of the enolate form of the 3-ketoacyl-CoA substrate upon cleavage.
Reagents and Buffers
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl. The presence of potassium ions is known to activate T2.[7]
-
Substrate Stock Solutions:
-
Acetoacetyl-CoA: Prepare a 1 mM stock solution in water.
-
2-Methylacetoacetyl-CoA or this compound: Prepare a 1 mM stock solution in water.
-
The exact concentration should be determined spectrophotometrically using an appropriate extinction coefficient.
-
-
Coenzyme A (CoA) Stock Solution: Prepare a 10 mM stock solution in water.
-
Enzyme: Purified recombinant human mitochondrial acetoacetyl-CoA thiolase (T2). The concentration should be determined using a standard protein assay.
Assay Procedure
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Assay Buffer (to a final volume of 1 ml)
-
Coenzyme A (final concentration of 0.1 mM)
-
Purified T2 enzyme (a concentration that gives a linear reaction rate, typically in the ng/ml to µg/ml range)
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the enzyme to equilibrate to the assay temperature.
-
Initiation of Reaction: Start the reaction by adding the substrate (acetoacetyl-CoA, 2-methylacetoacetyl-CoA, or this compound) to the cuvette. The final substrate concentration should be varied to determine the kinetic parameters (e.g., from 0.1 to 10 times the expected K_m_).
-
Data Acquisition: Immediately after adding the substrate, monitor the decrease in absorbance at 303 nm over time using a spectrophotometer with a temperature-controlled cuvette holder at 37°C. Record the absorbance at regular intervals (e.g., every 10 seconds) for 3-5 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (v = ΔA / (ε * l) * Δt, where ε is the molar extinction coefficient of the substrate at 303 nm and l is the path length of the cuvette).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the k_cat_ value from the V_max_ and the enzyme concentration (k_cat_ = V_max_ / [E]).
-
Experimental Workflow
The following diagram outlines the general workflow for the kinetic analysis of mitochondrial acetoacetyl-CoA thiolase.
Conclusion
This guide provides a comparative overview of the kinetic analysis of mitochondrial acetoacetyl-CoA thiolase (T2) using its natural and isoleucine-derived substrates. The provided data and protocols offer a valuable resource for researchers investigating the function of this critical enzyme. The similar catalytic efficiencies for both acetoacetyl-CoA and 2-methylacetoacetyl-CoA highlight the enzyme's adaptability to different metabolic roles. For researchers studying isoleucine metabolism or developing inhibitors for T2, this compound and the closely related 2-methylacetoacetyl-CoA are highly relevant and specific substrates. The detailed experimental protocol and workflows presented herein provide a solid foundation for conducting accurate and reproducible kinetic studies.
References
- 1. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 3. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orpha.net [orpha.net]
- 7. Crystallographic and kinetic studies of human mitochondrial acetoacetyl-CoA thiolase: the importance of potassium and chloride ions for its structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of Antibodies Against 2-Methyl-3-oxohexanoyl-CoA
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting the small molecule 2-Methyl-3-oxohexanoyl-CoA. As no commercial antibodies are currently available for this specific acyl-CoA derivative, this document outlines the essential methodologies for antibody generation, potential cross-reactant identification, and a robust protocol for comparative cross-reactivity analysis.
The specific detection and quantification of this compound are crucial for studies involving fatty acid metabolism and related metabolic disorders. The development of a highly specific antibody is a critical step in creating reliable immunoassays for this purpose. However, the potential for cross-reactivity with structurally similar molecules poses a significant challenge. This guide details a theoretical approach to producing and evaluating an antibody, offering a blueprint for future research and development.
Antibody Production Strategy: A Hapten-Carrier Approach
Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][2][][4][5] This process involves designing a hapten—a modified version of the target molecule—that can be covalently linked to a protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
The design of the hapten is a critical step. A linker arm is typically introduced at a position on the this compound molecule that is distal to the key antigenic determinants. This strategy ensures that the most characteristic features of the molecule are exposed to the immune system, thereby increasing the likelihood of generating specific antibodies.
Potential Cross-Reactants
An antibody developed against this compound may exhibit cross-reactivity with other endogenous acyl-CoA molecules that share structural similarities. Identifying these potential cross-reactants is essential for designing a thorough validation process. Based on the structure of this compound, the following molecules represent a primary panel for cross-reactivity testing.
Table 1: Potential Cross-Reactants for an Anti-2-Methyl-3-oxohexanoyl-CoA Antibody
| Compound Name | Structure | Rationale for Potential Cross-Reactivity |
| 3-Oxohexanoyl-CoA | CCCC(=O)CC(=O)SCoA | Lacks the 2-methyl group, but otherwise identical acyl chain. |
| 2-Methyl-butyryl-CoA | CCC(C)C(=O)SCoA | Shorter acyl chain with the same 2-methyl configuration. |
| Hexanoyl-CoA | CCCCCC(=O)SCoA | Similar chain length but lacks the 3-oxo and 2-methyl groups. |
| Propionyl-CoA | CCC(=O)SCoA | A common short-chain acyl-CoA. |
| Acetyl-CoA | CC(=O)SCoA | The fundamental building block for fatty acid synthesis. |
| Malonyl-CoA | HOOCCH2C(=O)SCoA | A key molecule in fatty acid elongation. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying antibody specificity and cross-reactivity.[6] This assay measures the ability of a potential cross-reactant to compete with the target analyte (this compound) for binding to the antibody.
Materials:
-
Microtiter plates coated with a conjugate of this compound and a non-immunizing carrier protein (e.g., Ovalbumin if BSA was used for immunization).
-
The developed anti-2-Methyl-3-oxohexanoyl-CoA antibody (polyclonal serum or monoclonal supernatant).
-
Standard solutions of this compound.
-
Solutions of potential cross-reactants at various concentrations.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Plate Preparation: Coat microtiter plates with the this compound-Ovalbumin conjugate and block non-specific binding sites.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of either the standard this compound or the potential cross-reactant.
-
Incubation: Transfer the antibody-analyte mixtures to the coated microtiter plate and incubate to allow binding of the free antibody to the immobilized antigen.
-
Washing: Wash the plate to remove unbound antibodies and analytes.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Detection: Add the enzyme substrate and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
A Researcher's Guide to Comparative Acyl-CoA Profiling Methods
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the precise measurement of acyl-Coenzyme A (acyl-CoA) profiles is critical. Acyl-CoAs are central intermediates in numerous metabolic and signaling pathways, and their dysregulation is implicated in a variety of diseases, including metabolic disorders and cancer. The selection of an appropriate analytical method is paramount for obtaining accurate and comprehensive acyl-CoA profiles. This guide provides an objective comparison of prevalent analytical techniques for acyl-CoA profiling, supported by experimental data and detailed protocols.
Comparative Analysis of Quantification Methods
The quantification of acyl-CoAs is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The performance of these methods is highly dependent on the sample preparation and chromatographic strategies employed. Below is a comparison of key performance metrics for different approaches.
| Analytical Method | Key Strengths | Key Limitations | Limit of Detection (LOD) | Recovery Rate | Reference |
| LC-MS/MS with Solvent Precipitation | Simple, fast, and provides good recovery for a broad range of acyl-CoAs. | Potential for ion suppression from co-extracted matrix components; may have lower recovery for very long-chain species. | 1-5 fmol | 90-111% | |
| LC-MS/MS with Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects and leading to high recovery for a wide range of acyl-CoAs. | More time-consuming and complex compared to solvent precipitation. | Not explicitly stated, but high sensitivity is implied by reduced matrix effects. | High | |
| LC-MS/MS with Phosphate (B84403) Methylation (Derivatization) | Improves chromatographic peak shape and coverage for a full range of acyl-CoAs (from free CoA to C25:0-CoA). Reduces analyte loss due to the high affinity of phosphate groups to surfaces. | Requires an additional derivatization step, which can add complexity and time to the workflow. | 4.2 nM (very-long-chain) to 16.9 nM (short-chain) | Optimized for high recovery through mixed-mode SPE. | |
| Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS) | High-throughput as it does not require a chromatographic separation step, making it suitable for screening purposes. | Does not separate isomers and may be more susceptible to matrix effects compared to LC-MS/MS. | Not explicitly stated, but capable of identifying a wide range of acyl-CoA species. | Not explicitly stated. | |
| High-Resolution Mass Spectrometry (HRMS) | Provides enhanced mass accuracy and resolving power, enabling precise determination and characterization of acyl-CoA species. | May be less sensitive in targeted quantification compared to triple quadrupole instruments. | Not explicitly stated. | Not explicitly stated. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible research. Below are summaries of common methods for the extraction and analysis of fatty acyl-CoAs.
Protocol 1: Acyl-CoA Extraction using Solvent Precipitation
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.
Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This method provides a cleaner extract by removing interfering matrix components.
-
Sample Homogenization: Homogenize the sample in a suitable buffer.
-
SPE Column Conditioning: Condition a mixed-mode SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the homogenized sample onto the conditioned SPE column.
-
Washing: Wash the column with appropriate solvents to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the column using a suitable elution solvent.
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute in the LC-MS/MS running buffer.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs. For broader coverage of short- to long-chain species, a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography can be employed.
-
Mobile Phase A: Typically an aqueous buffer such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from low to high organic mobile phase is used to elute acyl-CoAs of increasing chain length.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA species. A neutral loss scan of 507 Da can be used for profiling complex mixtures.
-
-
Data Analysis: Quantify acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.
Visualizing Workflows and Pathways
Diagrams are provided below to illustrate a typical experimental workflow for acyl-CoA profiling and the central role of acyl-CoAs in the fatty acid β-oxidation pathway.
Validating Enzyme Kinetic Parameters for Acyl-CoA Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enzyme kinetic parameters is fundamental to understanding metabolic pathways, developing novel therapeutics, and engineering biological systems. For enzymes utilizing acyl-CoA substrates, this process presents unique challenges due to the amphipathic nature of the substrates and the complexity of the associated metabolic networks. This guide provides a comparative framework for validating the kinetic parameters of these enzymes, offering detailed experimental protocols, comparative data, and visual representations of key concepts and workflows.
Data Presentation: Comparative Enzyme Kinetics
The kinetic parameters of enzymes that metabolize acyl-CoA substrates are highly dependent on the chain length and saturation of the acyl group. Understanding these differences is crucial for elucidating substrate specificity and metabolic channeling. The following tables summarize key kinetic parameters for various acyl-CoA synthetases, providing a basis for comparison.
Table 1: Kinetic Parameters of Acyl-CoA Synthetases for Various Fatty Acid Substrates
| Enzyme Family | Organism | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Short-Chain Acyl-CoA Synthetase | Saccharomyces cerevisiae | Acetate (2:0) | ~200 | - | - | - |
| Medium-Chain Acyl-CoA Synthetase | Pseudomonas sp. | Octanoate (8:0) | ~100 | - | - | - |
| Long-Chain Acyl-CoA Synthetase 1 (ACSL1) | Rattus norvegicus | Palmitate (16:0) | 20-100 | - | - | - |
| Long-Chain Acyl-CoA Synthetase 1 (ACSL1) | Rattus norvegicus | Oleate (18:1) | 10-50 | - | - | - |
| Propionyl-CoA Synthetase (PrpE) | Salmonella enterica | Propionate | 160 ± 10 | - | 42 ± 1 | 2.6 x 10⁵ |
| Propionyl-CoA Synthetase (PrpE) | Salmonella enterica | Acetate | 11000 ± 600 | - | 1.1 ± 0.04 | 1.0 x 10² |
| Propionyl-CoA Synthetase (PrpE) | Salmonella enterica | Butyrate | 300 ± 20 | - | 35 ± 1 | 1.2 x 10⁵ |
Table 2: Kinetic Parameters of Acetyl-CoA Carboxylase
| Enzyme | Organism | Substrate | K_m_ (µM) | Activation |
| Acetyl-CoA Carboxylase | Rat Liver | Acetyl-CoA | 400 (control) | - |
| Acetyl-CoA Carboxylase | Rat Liver | Acetyl-CoA | 4 (CoA-activated) | Coenzyme A |
Acetyl-CoA carboxylase activity is significantly enhanced by Coenzyme A, which lowers the K_m_ for acetyl-CoA, indicating an increased affinity for its substrate in the presence of the activator.[2]
Mandatory Visualization
Experimental Workflow for Kinetic Parameter Validation
This diagram outlines the general workflow for the determination and validation of enzyme kinetic parameters for acyl-CoA substrates.
Caption: General workflow for validating enzyme kinetics.
Signaling Pathway: Fatty Acid Beta-Oxidation
Acyl-CoA molecules are central intermediates in the catabolism of fatty acids through the beta-oxidation pathway, which occurs in the mitochondria to generate energy.[3][4][5][6]
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Logical Relationship: Comparison of Enzyme Kinetic Assay Methods
The choice of assay method for determining enzyme kinetics depends on various factors, including the properties of the substrate and enzyme, the required sensitivity, and the available equipment.
Caption: Comparison of Enzyme Kinetic Assay Methods.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay for Acyl-CoA Synthetase
This method is suitable for acyl-CoA synthetases where the reaction can be coupled to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
Principle: The formation of acyl-CoA is coupled to the pyruvate (B1213749) kinase-lactate dehydrogenase system. The AMP and pyrophosphate produced are used to regenerate ATP, consuming NADH in the process. The rate of NADH disappearance is proportional to the rate of acyl-CoA synthesis.
Materials:
-
Purified acyl-CoA synthetase
-
Fatty acid substrate
-
Coenzyme A (CoA)
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH), and myokinase (MK)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction master mix containing assay buffer, MgCl₂, DTT, ATP, CoA, PEP, NADH, and the coupling enzymes (PK, LDH, MK) at optimized concentrations.
-
Equilibrate the master mix to the desired assay temperature (e.g., 37°C) in a cuvette.
-
Initiate the reaction by adding the fatty acid substrate at various concentrations.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Record the initial linear rate of the reaction (ΔA₃₄₀/min).
-
Calculate the initial velocity (v) using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Protocol 2: Discontinuous Radiometric Assay for Acyl-CoA Synthetase
This highly sensitive method is suitable for enzymes with low activity or when using substrates that are not amenable to coupled assays.
Principle: A radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]oleate) is used as a substrate. The reaction is stopped, and the radiolabeled acyl-CoA product is separated from the unreacted fatty acid. The amount of product is then quantified by scintillation counting.
Materials:
-
Purified acyl-CoA synthetase
-
Radiolabeled fatty acid (e.g., [³H]- or [¹⁴C]-labeled)
-
Coenzyme A (CoA)
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., Dole's reagent: isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, MgCl₂, DTT, ATP, and CoA.
-
Add the radiolabeled fatty acid substrate (complexed with BSA to improve solubility) to each tube.
-
Pre-incubate the reaction mixtures at the desired temperature.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate for a fixed time within the linear range of the reaction (determined in preliminary experiments).
-
Stop the reaction by adding the Stop Solution.
-
Add heptane and water to partition the phases. The unreacted fatty acid will move to the upper organic phase, while the acyl-CoA product will remain in the lower aqueous phase.
-
Centrifuge to separate the phases.
-
Carefully transfer a known volume of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Convert the measured radioactivity (counts per minute, CPM) to the amount of product formed using a standard curve or the specific activity of the radiolabeled substrate.
-
Calculate the initial velocity and determine the kinetic parameters as described in Protocol 1.
Protocol 3: Continuous Spectrophotometric Assay for Acyl-CoA Dehydrogenase
This assay is suitable for acyl-CoA dehydrogenases and relies on a dye that accepts electrons from the enzyme's FAD cofactor.
Principle: An artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), is used to reoxidize the FAD cofactor of the acyl-CoA dehydrogenase after it has been reduced by the acyl-CoA substrate. The reduction of the dye results in a change in absorbance that can be monitored spectrophotometrically.
Materials:
-
Purified acyl-CoA dehydrogenase
-
Acyl-CoA substrate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6, 0.1 mM EDTA)
-
Electron acceptor dye (e.g., ferricenium hexafluorophosphate or DCPIP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer and the electron acceptor dye.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the acyl-CoA substrate at various concentrations.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium reduction or 600 nm for DCPIP reduction).
-
Determine the initial velocity from the linear portion of the absorbance change over time.
-
Calculate the kinetic parameters by plotting initial velocity versus substrate concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. jackwestin.com [jackwestin.com]
- 5. aocs.org [aocs.org]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
A Functional Comparison of Acyl-CoA Thioesterases for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of different Acyl-CoA Thioesterases (ACOTs), supported by experimental data.
Acyl-CoA thioesterases (ACOTs) are a family of enzymes crucial for regulating lipid metabolism by catalyzing the hydrolysis of acyl-CoA molecules into free fatty acids and coenzyme A (CoA).[1][2] These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, and are classified into two main types: Type I and Type II, based on their sequence and structural characteristics.[3] Their diverse substrate specificities and tissue distribution highlight their distinct roles in cellular physiology and pathophysiology, making them potential therapeutic targets for metabolic diseases, inflammatory disorders, and cancer.[4]
This guide provides a comparative analysis of key ACOTs, focusing on their kinetic properties, substrate preferences, and involvement in cellular signaling pathways.
Quantitative Comparison of Kinetic Parameters
The functional differences between ACOT isoforms are evident in their kinetic parameters, which dictate their efficiency and substrate preference. The following table summarizes the key kinetic constants for several well-characterized ACOTs.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |
| ACOT1 | Palmitoyl-CoA (C16:0) | ~25 | - | - | [5] |
| Myristoyl-CoA (C14:0) | ~25 | - | - | [5] | |
| ACOT2 | Myristoyl-CoA (C14:0) | - | - | - | [6] |
| Palmitoyl-CoA (C16:0) | - | - | - | [6] | |
| Stearoyl-CoA (C18:0) | - | - | - | [6] | |
| Arachidoyl-CoA (C20:0) | - | - | - | [6] | |
| ACOT7 | Arachidonoyl-CoA (C20:4) | - | - | - | [7] |
| ACOT8 | Decanoyl-CoA (C10:0) | 10.1 | 7.1 | - | [8] |
| Acetyl-CoA (C2:0) | - | 4.6 | - | [6] | |
| Propionyl-CoA (C3:0) | - | 3.45 | - | [6] | |
| Butyryl-CoA (C4:0) | - | 2.6 | - | [6] | |
| ACOT13 | Hexanoyl-CoA (C6:0) | 138 | - | 3 | [9] |
| Decanoyl-CoA (C10:0) | 47 | - | 5 | [9] | |
| Dodecanoyl-CoA (C12:0) | 27 | - | 3 | [9] | |
| Tetradecanoyl-CoA (C14:0) | - | - | 4 | [9] |
Experimental Protocols
Measurement of Acyl-CoA Thioesterase Activity using a DTNB-based Colorimetric Assay
This protocol describes a common and reliable method for quantifying ACOT activity by measuring the release of free Coenzyme A (CoA) from an acyl-CoA substrate. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[10][11][12]
Materials:
-
Purified ACOT enzyme or tissue/cell lysate
-
Acyl-CoA substrate stock solution (e.g., Palmitoyl-CoA, Oleoyl-CoA)
-
Assay Buffer: 100 mM HEPES, pH 8.0[10]
-
DTNB stock solution: 10 mM in Assay Buffer[10]
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the Assay Buffer and the acyl-CoA substrate at the desired final concentration (e.g., 20 µM).[10]
-
Add DTNB: Add DTNB stock solution to the reaction mixture to a final concentration of 0.3 mM.[5]
-
Initiate the Reaction: Add the purified ACOT enzyme solution or cell/tissue lysate to each well to initiate the reaction. For a negative control, add the same volume of buffer used to store the enzyme.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C) and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-30 minutes).[10]
-
Calculate Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of the product (TNB) can be calculated using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹). One unit of ACOT activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of fatty acid from acyl-CoA per minute under the specified conditions.
Signaling Pathways and Experimental Workflows
Experimental Workflow for ACOT Activity Assay
The following diagram illustrates the key steps in the DTNB-based colorimetric assay for measuring ACOT activity.
Caption: Workflow for ACOT activity measurement using the DTNB assay.
Regulation of ACOT Expression by PPARα
Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor and transcription factor that plays a central role in the regulation of lipid metabolism. Several ACOT genes are targets of PPARα, which, upon activation by ligands such as fatty acids or fibrate drugs, induces their expression.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Intrinsic acyl-CoA thioesterase activity of a peroxisomal ATP binding cassette transporter is required for transport and metabolism of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mitochondrial thioesterases have distinct tissue and substrate specificity and CoA regulation, suggesting unique functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 2-Methyl-3-oxohexanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of 2-Methyl-3-oxohexanoyl-CoA, a coenzyme A derivative. Adherence to these protocols is critical for minimizing risk and ensuring procedural success.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or thick-gauge nitrile gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.[1] | Provides a barrier against skin contact. Butyl rubber offers good resistance to ketones and acids.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. A face shield is recommended when there is a risk of splashing.[1] | Protects against splashes and vapors that could cause serious eye irritation.[1] |
| Respiratory Protection | Vapor Respirator | A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood.[1] | Protects against the inhalation of potentially irritating vapors. |
| Protective Clothing | Laboratory Coat | A standard laboratory coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is advised.[1] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory environment.[1] | Protects feet from spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
Handling Procedure:
-
Preparation: Before handling, thoroughly review all available safety information. Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Handling: Use only spark-proof tools and explosion-proof equipment.[3] Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[4] Keep the container tightly closed when not in use.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3]
Disposal Plan:
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste in a suitable, labeled, and closed container.
-
Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] For small spills, absorption with an inert material like vermiculite (B1170534) or sand is appropriate before placing it in a suitable container for disposal.[2]
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
